Tyrphostin AG30
描述
属性
IUPAC Name |
(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-5-7(10(14)15)3-6-1-2-8(12)9(13)4-6/h1-4,12-13H,(H,14,15)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMWBHLWSMKFSM-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C#N)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C#N)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-79-0 | |
| Record name | AG 30 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122520790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Tyrphostin AG30: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action centers on the direct inhibition of EGFR's catalytic activity, which in turn disrupts downstream signaling pathways crucial for cell proliferation and survival. A key consequence of EGFR inhibition by this compound is the suppression of Signal Transducer and Activator of Transcription 5 (STAT5) activation. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by experimental protocols and data.
Introduction
Tyrphostins are a class of synthetic compounds designed to inhibit protein tyrosine kinases (PTKs). These enzymes play a critical role in cellular signal transduction pathways, and their dysregulation is frequently implicated in diseases such as cancer. This compound has been identified as a specific inhibitor of EGFR, a receptor tyrosine kinase that, upon activation by ligands like epidermal growth factor (EGF), initiates a cascade of intracellular signals promoting cell growth, differentiation, and survival.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of EGFR. By occupying the ATP-binding pocket, this compound prevents the autophosphorylation of the receptor, a critical step in its activation. This blockade of EGFR autophosphorylation abrogates the recruitment and activation of downstream signaling molecules.
One of the key signaling pathways affected by this compound is the JAK/STAT pathway, specifically involving STAT5. Activated EGFR can lead to the phosphorylation and activation of STAT5, which then translocates to the nucleus to regulate the transcription of genes involved in cell proliferation and survival. This compound, by inhibiting EGFR, effectively prevents the activation of STAT5.[1][2]
Signaling Pathway Diagram
Caption: this compound inhibits EGFR autophosphorylation, blocking STAT5 activation.
Quantitative Data
| Compound | Target | IC50 | Reference |
| Tyrphostin AG-490 | EGFR | 2 µM | [3] |
| Tyrphostin AG 1478 | EGFR | ~3 nM | [4] |
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
In Vitro EGFR Kinase Assay
This assay is designed to quantify the direct inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant EGFR, and the peptide substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a defined period (e.g., 20 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay assesses the effect of this compound on the growth and viability of EGFR-dependent cancer cell lines.
Methodology:
-
Reagents and Materials:
-
EGFR-dependent cell line (e.g., A431)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent
-
Solubilization solution (for MTT)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of viable cells relative to the control and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of STAT5 Phosphorylation
This experiment directly visualizes the inhibitory effect of this compound on the activation of STAT5 in a cellular context.
Methodology:
-
Reagents and Materials:
-
EGFR-dependent cell line
-
Serum-free medium
-
EGF
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE equipment and reagents
-
Western blotting apparatus
-
-
Procedure:
-
Culture cells to 70-80% confluency and then serum-starve them overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF for a short period (e.g., 15-30 minutes).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal loading.
-
Experimental and Logical Workflow Diagrams
Experimental Workflow for Characterizing this compound
Caption: Workflow for the in vitro and cellular characterization of this compound.
Logical Relationship of this compound's Action
Caption: The logical cascade of this compound's molecular and cellular effects.
Conclusion
This compound is a valuable research tool for investigating EGFR-dependent signaling pathways. Its potent and selective inhibition of EGFR tyrosine kinase activity, leading to the downstream suppression of STAT5 activation, provides a clear mechanism for its anti-proliferative effects. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug discovery and cancer biology.
References
Tyrphostin AG30: A Technical Guide to a Selective EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime therapeutic target.[2] Tyrphostins are a class of synthetic, small-molecule tyrosine kinase inhibitors designed to compete with ATP at the catalytic site of the kinase domain.[3] This technical guide provides an in-depth overview of Tyrphostin AG30, a potent and selective inhibitor of EGFR tyrosine kinase activity. While specific quantitative data on the selectivity of this compound is limited in publicly available literature, existing studies demonstrate its targeted biological effect on the EGFR signaling pathway, particularly through the inhibition of STAT5 activation.[4] This document outlines the mechanism of action of this compound, collates available data, and provides detailed experimental protocols for its characterization.
Introduction to EGFR and the Tyrphostin Family
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream pathways, including the RAS/MAPK, PI3K/Akt, and JAK/STAT pathways, which collectively drive cellular responses like proliferation and survival.[2]
The tyrphostin family of compounds was developed as some of the first rationally designed tyrosine kinase inhibitors.[3] These molecules are structurally related to erbstatin and typically feature a benzylidenemalononitrile core structure. Their mechanism of action is primarily ATP-competitive, blocking the transfer of the gamma-phosphate from ATP to the tyrosine residues on the substrate protein.[1] While many tyrphostins have been synthesized and characterized, this guide focuses on this compound.
This compound: Mechanism of Action and Selectivity
This compound is characterized as a potent and selective inhibitor of EGFR.[4][5] Its primary mechanism of action is the inhibition of the EGFR tyrosine kinase, which in turn blocks downstream signaling events. A key study demonstrated that this compound selectively inhibits the biological functions mediated by c-ErbB, the avian homolog of EGFR, without affecting the activity of the closely related receptor tyrosine kinase, c-Kit.[4]
A significant downstream target of EGFR that is specifically inhibited by this compound is the Signal Transducer and Activator of Transcription 5 (STAT5).[4] The activation of STAT5 is a critical step in the signaling cascade that promotes cell proliferation and differentiation in certain cellular contexts. By blocking the EGFR-mediated phosphorylation and activation of STAT5, this compound effectively curtails these cellular responses.[4]
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Quantitative Data
A comprehensive search of scientific literature and commercial databases did not yield specific IC50 values for this compound against a panel of kinases. The primary evidence for its selectivity comes from the functional assays described by Wessely et al. (1997), which demonstrated a differential effect on c-ErbB (EGFR) versus c-Kit-mediated cellular processes.[4]
For context, the following table presents IC50 values for other tyrphostin compounds against various kinases. It is important to note that these values are not directly transferable to this compound and are provided for comparative purposes within the tyrphostin family only.
| Compound | Target Kinase | IC50 (µM) | Reference |
| Tyrphostin AG490 | JAK2 | 10 | [6] |
| Tyrphostin AG490 | JAK3 | 20 | [6] |
| Tyrphostin AG490 | EGFR | 2 | [6] |
| Tyrphostin AG490 | ErbB2 | 13.5 | [6] |
Experimental Protocols
The following protocols are adapted from established methodologies for the characterization of EGFR tyrosine kinase inhibitors and can be applied to the study of this compound.
In Vitro EGFR Kinase Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant EGFR kinase domain and the poly(Glu, Tyr) substrate to each well.
-
Add the this compound dilutions to the respective wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or cold ATP for luminescence-based assays).
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction. For radiometric assays, this can be done by adding phosphoric acid and spotting the mixture onto P81 phosphocellulose paper. For luminescence-based assays, follow the kit manufacturer's instructions to deplete unused ATP and measure the generated ADP.
-
Quantify the kinase activity. For radiometric assays, wash the P81 paper to remove unincorporated [γ-³²P]ATP and measure the remaining radioactivity using a scintillation counter. For luminescence-based assays, measure the luminescent signal, which is proportional to the amount of ADP produced.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for In Vitro Kinase Assay
Caption: Workflow for determining the in vitro IC50 of this compound against EGFR.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This protocol is used to assess the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cell line with high EGFR expression (e.g., A431)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
EGF
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound (and a DMSO control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR.
Logical Relationship for Western Blot Analysis
Caption: Logical flow of a Western blot experiment to assess EGFR phosphorylation.
STAT5 Activation Assay (Flow Cytometry)
This protocol is designed to measure the inhibition of EGFR-mediated STAT5 phosphorylation by this compound.[4][7]
Materials:
-
Erythroid progenitor cells or other suitable cell line
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Cytokine/growth factor to stimulate EGFR (e.g., TGF-α)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated anti-phospho-STAT5 antibody
-
Flow cytometer
Procedure:
-
Culture cells and starve them of growth factors if necessary.
-
Pre-treat the cells with different concentrations of this compound or a DMSO control.
-
Stimulate the cells with the appropriate ligand to activate the EGFR-STAT5 axis.
-
Fix the cells with fixation buffer to preserve the phosphorylation state.
-
Permeabilize the cells with permeabilization buffer to allow antibody entry.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT5 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of STAT5 phosphorylation.
-
Compare the phospho-STAT5 levels in this compound-treated cells to the control to determine the extent of inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in various cellular processes. Its demonstrated selectivity for EGFR-mediated pathways, particularly the inhibition of STAT5 activation, makes it a useful probe for dissecting the complexities of tyrosine kinase signaling.[4] While a comprehensive quantitative selectivity profile for this compound is not currently available in the public domain, the provided experimental protocols offer a robust framework for its characterization and for furthering our understanding of EGFR-targeted therapies. Future studies would benefit from a systematic analysis of this compound's inhibitory activity against a broad panel of protein kinases to quantitatively confirm its selectivity.
References
- 1. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Tyrphostin AG30: A Technical Guide to its Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of EGFR signaling in various cellular processes, including proliferation, differentiation, and survival. This technical guide provides a comprehensive overview of the target profile, kinase selectivity, and mechanism of action of this compound. It includes a summary of its known targets, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and drug development efforts.
Target Profile and Kinase Selectivity
This compound is primarily recognized as a selective inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in the development and progression of many human cancers.[1][2] Beyond its well-established activity against EGFR, this compound has also been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5) induced by the v-erb-b oncogene (c-ErbB), indicating its potential to interfere with downstream signaling pathways.[1][2]
Table 1: Summary of Known Targets for this compound
| Target Family | Specific Target | Known Effect |
| Receptor Tyrosine Kinase | Epidermal Growth Factor Receptor (EGFR) | Potent and selective inhibition |
| Transcription Factor | Signal Transducer and Activator of Transcription 5 (STAT5) | Inhibition of c-ErbB-induced activation |
Mechanism of Action
This compound, like other tyrphostins, functions as an ATP-competitive inhibitor of tyrosine kinases. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the transfer of the gamma-phosphate from ATP to tyrosine residues on substrate proteins. This blockade of autophosphorylation and substrate phosphorylation effectively abrogates the downstream signaling cascades initiated by EGFR activation.
The inhibition of c-ErbB-induced STAT5 activation suggests that this compound can modulate signaling pathways that are critical for cell proliferation and survival, particularly in contexts where these pathways are aberrantly activated.[1][2]
Below is a diagram illustrating the signaling pathway affected by this compound.
Experimental Protocols
The following are generalized protocols for key experiments to characterize the activity of this compound. These should be optimized for specific cell lines and experimental conditions.
Biochemical Kinase Assay (Radiometric Format)
This assay measures the direct inhibition of EGFR kinase activity by this compound.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant EGFR kinase, peptide substrate, and the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of this compound to inhibit EGFR autophosphorylation in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
EGF
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., pY1068), anti-total-EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilization buffer. Alternatively, add CellTiter-Glo® reagent to measure ATP levels.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Below is a diagram illustrating a typical experimental workflow for evaluating a kinase inhibitor like this compound.
Conclusion
This compound is a valuable chemical probe for studying EGFR-driven cellular processes. Its potency and selectivity for EGFR make it a useful tool for dissecting the complexities of tyrosine kinase signaling. While its primary target is well-established, a more detailed characterization of its kinase selectivity profile would further enhance its utility and provide a more complete understanding of its biological effects. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted activities of this compound in various experimental systems.
References
Tyrphostin AG30: A Technical Guide to its Inhibition of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a member of the tyrphostin family of compounds, which are synthetic molecules designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, proliferation, and survival. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth overview of the signaling pathways inhibited by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Signaling Pathways Inhibited by this compound
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and activates its intrinsic tyrosine kinase activity, leading to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
The primary signaling pathways affected by this compound's inhibition of EGFR are:
-
EGFR Signaling Pathway: By directly inhibiting the tyrosine kinase activity of EGFR, this compound blocks the initial step of this critical signaling cascade.
-
STAT5 Signaling Pathway: this compound has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 5 (STAT5).[1][2] There is evidence of crosstalk between the EGFR and STAT signaling pathways, where EGFR activation can lead to the phosphorylation and activation of STAT proteins.[3][4]
Downstream of EGFR, two major signaling cascades are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. While direct inhibition of these pathways by this compound has not been explicitly detailed in the available literature, inhibition of EGFR would consequently lead to the attenuation of these downstream signals.
Quantitative Data
| Compound | Target | IC50 | Reference |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | [5] |
Note: This table is provided for contextual understanding of the potency of related tyrphostin compounds. A specific, peer-reviewed IC50 value for this compound is not currently available.
Signaling Pathway Diagrams
To visualize the points of inhibition, the following diagrams illustrate the EGFR and STAT5 signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the inhibitory effects of this compound.
EGFR Kinase Inhibition Assay (In Vitro)
This protocol is adapted from a general homogenous time-resolved fluorescence (HTRF) kinase assay to determine the IC50 value of this compound for EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Biotinylated poly-GT (poly-glutamic acid-tyrosine) substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase reaction buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).
-
Add 4 µL of a solution containing the EGFR kinase and biotinylated poly-GT substrate in kinase reaction buffer.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final ATP concentration should be at the Km for EGFR.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA, europium cryptate-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR and STAT5 Phosphorylation
This protocol details the steps to assess the effect of this compound on the phosphorylation of EGFR and STAT5 in a cellular context.
Materials:
-
Cell line expressing EGFR (e.g., A431, primary erythroblasts)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
EGF or other appropriate ligand
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Proliferation Assay
This protocol describes how to measure the effect of this compound on cell proliferation using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and STAT5 signaling in various cellular processes. Its potency and selectivity for EGFR make it a useful compound for dissecting the contributions of this pathway to cell proliferation, survival, and differentiation. The experimental protocols provided in this guide offer a framework for researchers to further explore the mechanisms of action of this compound and its potential therapeutic applications. Further studies are warranted to precisely quantify its inhibitory activity against a broader panel of kinases and to fully elucidate its effects on downstream signaling networks in different cellular contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Crosstalk between the urokinase-type plasminogen activator receptor and EGF receptor variant III supports survival and growth of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nuclear epidermal growth factor receptor (EGFR) interacts with signal transducer and activator of transcription 5 (STAT5) in activating Aurora-A gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Tyrphostin AG30: A Technical Guide to the Inhibition of STAT5 Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the mechanism by which Tyrphostin AG30 inhibits the activation of Signal Transducer and Activator of Transcription 5 (STAT5). It covers the canonical STAT5 signaling pathway, the molecular action of this compound, quantitative data on related compounds, and detailed experimental protocols for studying these interactions.
The STAT5 Signaling Pathway
Signal Transducer and Activator of Transcription 5 (STAT5) is a critical mediator of cellular signals, playing a key role in proliferation, differentiation, and survival, particularly within the hematopoietic system.[1] STAT5 exists as two highly conserved proteins, STAT5a and STAT5b, which are activated by a wide array of cytokines and growth factors.[2]
The activation of STAT5 is a tightly regulated process, most commonly occurring via the Janus kinase (JAK)-STAT pathway. The process unfolds as follows:
-
Ligand Binding: A cytokine or growth factor (e.g., IL-2, IL-3, GM-CSF, EPO) binds to its specific receptor on the cell surface.[2]
-
Receptor Dimerization & JAK Activation: This binding induces receptor dimerization, bringing the associated JAK tyrosine kinases (commonly JAK1, JAK2, or JAK3) into close proximity.[3] This allows the JAKs to phosphorylate and activate each other.
-
STAT5 Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the receptors.[3] These phosphorylated sites act as docking stations for the SH2 domains of inactive STAT5 monomers present in the cytoplasm. Once recruited, STAT5 is phosphorylated by the JAKs on a critical tyrosine residue (Tyr694 for STAT5a and Tyr699 for STAT5b).[2][4] This phosphorylation event is obligatory for STAT5 activation.[2]
-
Dimerization and Nuclear Translocation: Upon phosphorylation, STAT5 monomers dissociate from the receptor and form stable homo- or heterodimers via reciprocal SH2 domain-phosphotyrosine interactions.[3]
-
DNA Binding and Gene Transcription: The activated STAT5 dimer translocates to the nucleus, where it binds to specific DNA sequences known as Gamma-Interferon Activated Sites (GAS) in the promoter regions of target genes, thereby initiating their transcription.[3]
STAT5 activation can also occur downstream of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), which can recruit and activate components of the JAK/STAT pathway.[5][6]
This compound: Mechanism of Action
Tyrphostins are a class of synthetic small molecules designed to inhibit the activity of protein tyrosine kinases (PTKs).[4] this compound is characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] Its inhibitory action on STAT5 activation is a downstream consequence of its effect on upstream kinases.
Available evidence indicates that this compound inhibits the activation of STAT5 induced by c-ErbB (EGFR) in primary erythroblasts.[7][8] The mechanism is therefore indirect; by blocking the kinase activity of EGFR, this compound prevents the initiation of the signaling cascade that leads to the eventual phosphorylation and activation of STAT5. This is consistent with studies showing that EGFR activation can lead to a JAK-dependent activation of STAT proteins.[5][6]
Quantitative Data
Specific quantitative data, such as the IC₅₀ value for this compound against STAT5 phosphorylation, is not prominently available in peer-reviewed literature. It is primarily described qualitatively as an inhibitor of c-ErbB/EGFR-mediated STAT5 activation.[7][8]
For context and comparison, quantitative data for the related and well-characterized compound Tyrphostin AG490 is provided. AG490 is known to inhibit the JAK/STAT pathway more directly.
Table 1: Inhibitory Activity of this compound
| Target/Process | Cell Type | Effective Concentration / IC₅₀ | Reference |
| c-ErbB (EGFR) | Primary Erythroblasts | Potent and selective inhibitor (Specific IC₅₀ not cited) | [7][8] |
| STAT5 Activation | Primary Erythroblasts | Inhibits activation (Specific IC₅₀ not cited) | [7][8] |
Table 2: Inhibitory Activity of Related Compound Tyrphostin AG490
| Target/Process | Method / Cell Type | IC₅₀ Value | Reference |
| EGFR Kinase | In vitro | 0.1 µM | [9] |
| JAK2 Kinase | In vitro | ~10 µM | [10][11] |
| JAK3 Kinase | In vitro | 11-20 µM | [9][11] |
| IL-2 Induced Proliferation | T-cell line | 25 µM | [10][12] |
| STAT5a/b Phosphorylation | T-cell line | 50 - 70 µM | [10] |
Experimental Protocols
Investigating the inhibitory effect of this compound on STAT5 activation involves several key experimental techniques.
Western Blotting for Phospho-STAT5
This is the gold-standard method to qualitatively and semi-quantitatively measure the phosphorylation status of STAT5.
Objective: To detect the levels of phosphorylated STAT5 (p-STAT5) and total STAT5 in cell lysates following treatment with a cytokine and/or this compound.
Protocol Steps:
-
Cell Culture and Treatment:
-
Plate cells (e.g., TF-1, K562, or primary hematopoietic cells) at an appropriate density and allow them to adhere or stabilize.
-
If necessary, starve cells of serum or growth factors for 4-16 hours to reduce basal signaling.
-
Pre-incubate cells with desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-4 hours.
-
Stimulate the cells with a known STAT5 activator (e.g., 100 ng/mL GM-CSF or 100 ng/mL IL-2) for a short duration (e.g., 5-15 minutes).[13]
-
-
Cell Lysis:
-
Immediately place the culture plate on ice and aspirate the media.
-
Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation).[14]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-PAGE gel (e.g., 8-10% acrylamide).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T is often recommended for phospho-antibodies).[2]
-
Incubate the membrane with the primary antibody against phospho-STAT5 (e.g., anti-p-STAT5 Y694/Y699) overnight at 4°C, diluted in blocking buffer.[4]
-
Wash the membrane three times with TBS-T.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-STAT5 antibody and re-probed with an antibody for total STAT5 or a loading control like β-actin or GAPDH.[15]
-
Flow Cytometry for Phospho-STAT5
This technique allows for the rapid, quantitative analysis of STAT5 phosphorylation in thousands of individual cells, making it ideal for studying heterogeneous populations.
Objective: To quantify the percentage of p-STAT5 positive cells and the median fluorescence intensity (MFI) of p-STAT5 on a per-cell basis.
Protocol Steps:
-
Cell Preparation and Treatment:
-
Prepare single-cell suspensions (e.g., PBMCs or cultured cell lines).
-
Perform cell treatments and cytokine stimulation as described in the Western Blotting protocol (Section 4.1, Step 1).
-
-
Fixation:
-
Immediately after stimulation, fix the cells to preserve the phosphorylation state. A common method is to use a lyse/fix buffer (e.g., BD Phosflow™ Lyse/Fix Buffer) for 10-15 minutes at 37°C.[16]
-
-
Permeabilization:
-
Wash the fixed cells and then permeabilize them to allow antibodies to access intracellular epitopes. Ice-cold methanol (e.g., BD Phosflow™ Perm Buffer III) is highly effective for phospho-STAT staining.[16] Incubate on ice for 30 minutes.
-
-
Staining:
-
Wash the permeabilized cells thoroughly with a staining buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorochrome-conjugated anti-p-STAT5 (Y694) antibody for 30-60 minutes at room temperature, protected from light.[17][18]
-
Co-staining with antibodies for cell surface markers (e.g., CD4, CD8) can be performed to identify specific cell populations.
-
-
Data Acquisition:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in staining buffer and acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter (and surface markers, if used).
-
Analyze the fluorescence intensity of the p-STAT5 channel, comparing untreated, cytokine-stimulated, and inhibitor-treated samples.
-
Cell Viability Assay (MTT/MTS)
It is crucial to determine if the observed reduction in STAT5 signaling is due to specific pathway inhibition or general cytotoxicity of the compound.
Objective: To measure the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Protocol Steps:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[19]
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells. Include vehicle-only controls and wells with medium only for background measurement.
-
Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C.
-
-
Reagent Addition:
-
For MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[19][20] Then, add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[1][20]
-
For MTS Assay: Add a combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[20][21] No solubilization step is needed.
-
-
Absorbance Measurement:
-
Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ for cytotoxicity.
-
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of STAT5: A therapeutic option in BCR-ABL1-driven leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospho-Stat5 (Tyr694) (14H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. EGFR-induced cell migration is mediated predominantly by the JAK-STAT pathway in primary esophageal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. apexbt.com [apexbt.com]
- 11. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. Phospho-Stat5 (Tyr694) (D47E7) Rabbit Monoclonal Antibody (#4322) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 14. mesoscale.com [mesoscale.com]
- 15. researchgate.net [researchgate.net]
- 16. PE-Cy™7 Mouse anti-Stat5 (pY694) [bdbiosciences.com]
- 17. Phospho-STAT5 (Tyr694) Monoclonal Antibody (SRBCZX), PE (12-9010-42) [thermofisher.com]
- 18. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]
- 19. 細胞計数・セルヘルス分析 [sigmaaldrich.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tyrphostin AG30: A Targeted Approach to Inhibit c-ErbB-Induced Self-Renewal in Erythroid Progenitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Tyrphostin AG30 in modulating c-ErbB-induced self-renewal, with a specific focus on erythroid progenitor cells. This compound, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR or c-ErbB) tyrosine kinase, has been identified as a key tool for dissecting the signaling pathways that govern the balance between proliferation and differentiation in hematopoietic stem and progenitor cells.[1][2][3] This document outlines the molecular mechanism of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.
Introduction
The self-renewal of stem and progenitor cells is a tightly regulated process crucial for tissue homeostasis and regeneration. Dysregulation of self-renewal pathways is a hallmark of various diseases, including cancer. The c-ErbB family of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), plays a significant role in driving the proliferation and self-renewal of various cell types, including erythroid progenitors.[4][5] Understanding the mechanisms by which c-ErbB signaling promotes self-renewal and identifying specific inhibitors are critical for developing targeted therapies. This compound has emerged as a selective inhibitor that effectively blocks c-ErbB-mediated self-renewal, primarily by interfering with the activation of the STAT5 transcription factor.[1][2][3]
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the c-ErbB tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the autophosphorylation of key tyrosine residues in the cytoplasmic tail. This lack of phosphorylation inhibits the recruitment and activation of downstream signaling molecules, thereby abrogating the cellular responses to c-ErbB activation, such as proliferation and self-renewal.
In the context of erythroid progenitors, the activation of c-ErbB by its ligands leads to the recruitment and phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4][5] Phosphorylated STAT5 dimerizes, translocates to the nucleus, and activates the transcription of target genes that are essential for self-renewal. This compound's inhibition of c-ErbB kinase activity directly prevents the tyrosine phosphorylation of STAT5, thus blocking this critical pathway for self-renewal.[1][2]
Quantitative Data
| Parameter | Cell Type | Effect | Concentration/IC50 | Reference |
| c-ErbB-induced self-renewal | Primary avian erythroblasts | Selective inhibition | Not specified | Wessely et al., 1997 (inferred from abstracts) |
| STAT5 activation (phosphorylation) | Primary avian erythroblasts | Inhibition | Not specified | [1][2] |
| Cell Growth (various cancer cell lines) | Human glioma cell lines | Dose-dependent inhibition of EGF-stimulated growth | Not specified | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: c-ErbB signaling pathway leading to self-renewal and its inhibition by this compound.
Caption: Experimental workflow to assess the effect of this compound on self-renewal.
Experimental Protocols
The following are detailed methodologies for key experiments, compiled from general knowledge of the techniques and inferred from the context of the available literature.
Isolation and Culture of Primary Erythroblasts
This protocol is a generalized procedure for isolating and culturing primary erythroblasts, which would need to be adapted based on the specific source (e.g., avian bone marrow).
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Self-renewal medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1% chicken serum, 10 ng/mL TGF-α (c-ErbB ligand), 1 ng/mL insulin, and antibiotics.
-
-
Procedure:
-
Isolate bone marrow from the source organism.
-
Prepare a single-cell suspension in PBS.
-
Layer the cell suspension onto Ficoll-Paque PLUS and centrifuge to isolate mononuclear cells.
-
Collect the mononuclear cell layer and wash with PBS.
-
Resuspend the cells in the self-renewal medium at a density of 1-2 x 10^6 cells/mL.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Self-Renewal Assay (Colony-Forming Assay)
This assay measures the ability of single cells to proliferate and form colonies, a hallmark of self-renewal.
-
Materials:
-
Methylcellulose-based medium (e.g., MethoCult™)
-
Self-renewal medium (as described above)
-
This compound stock solution (in DMSO)
-
35 mm culture dishes
-
-
Procedure:
-
Prepare a dilution series of this compound in the self-renewal medium.
-
Mix the cultured erythroblasts with the methylcellulose-based medium and the different concentrations of this compound (and a vehicle control with DMSO).
-
Plate 1 mL of the cell suspension into 35 mm culture dishes in duplicate.
-
Incubate for 7-10 days at 37°C in a humidified atmosphere with 5% CO2.
-
Count the number of colonies and assess their size under a microscope.
-
Calculate the percentage of inhibition of colony formation for each concentration of this compound compared to the vehicle control.
-
STAT5 Phosphorylation Assay (Western Blotting)
This assay determines the level of activated STAT5.
-
Materials:
-
Cultured erythroblasts
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed erythroblasts in 6-well plates and starve overnight in a low-serum medium.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a c-ErbB ligand (e.g., TGF-α) for 15-30 minutes.
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT5 signal to the total STAT5 signal.
-
Conclusion
This compound serves as a valuable research tool for investigating the intricacies of c-ErbB-mediated self-renewal. Its selective inhibition of c-ErbB tyrosine kinase activity and the subsequent blockade of STAT5 activation provide a clear mechanism for its observed effects on erythroid progenitor cells. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to design and execute studies aimed at further elucidating the roles of c-ErbB signaling in normal and pathological self-renewal processes. Further quantitative analysis, particularly from the primary literature, will be essential for a complete understanding of the dose-dependent effects of this compound. This knowledge is paramount for the development of novel therapeutic strategies targeting aberrant self-renewal in various diseases.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Activation of Stat 5b in erythroid progenitors correlates with the ability of ErbB to induce sustained cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of Stat 5b in erythroid progenitors correlates with the ability of ErbB to induce sustained cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of tyrphostin on cell growth and tyrosine kinase activity of epidermal growth factor receptor in human gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG30: An In-Depth Analysis of its Role as an ATP-Competitive Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This document provides a comprehensive analysis of the existing scientific literature to address the critical question of its mechanism of action, specifically its relationship with ATP in the kinase domain. Based on its chemical structure and the established mechanisms of related tyrphostin compounds, this compound is concluded to be an ATP-competitive inhibitor. This guide details the supporting evidence, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pertinent biological pathways and inhibitory mechanisms.
Introduction to this compound and EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that exhibits intrinsic tyrosine kinase activity. Upon binding of its cognate ligands, such as epidermal growth factor (EGF), the receptor dimerizes, leading to the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are pivotal in regulating cellular processes like proliferation, differentiation, and survival. Dysregulation of EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.
Tyrphostins are a class of synthetic compounds designed to inhibit the catalytic activity of tyrosine kinases. This compound has been identified as a potent and selective inhibitor of EGFR. Understanding its precise mechanism of inhibition is crucial for its application in research and for the development of novel anti-cancer therapies. A key aspect of this understanding is determining whether the inhibitor competes with ATP, the phosphate donor for the phosphorylation reaction, for binding to the kinase domain.
Mechanism of Action: Evidence for ATP-Competitive Inhibition
2.1. Structural Analysis
The chemical structure of this compound is 2-cyano-3-(3,4-dihydroxyphenyl)propenamide. A critical feature of this molecule is the presence of a 3,4-dihydroxy-cinnamonitrile scaffold. Kinetic studies on a range of tyrphostin derivatives have demonstrated that compounds containing this specific chemical group act as competitive inhibitors with respect to both ATP and the substrate in the EGFR kinase reaction.[1] This structural similarity provides a strong indication that this compound follows the same inhibitory mechanism.
2.2. Inhibition Kinetics of Related Tyrphostins
Numerous studies on other members of the tyrphostin family further solidify the ATP-competitive hypothesis for AG30. For instance, Tyrphostin AG490, another widely studied tyrphostin, is a known ATP-competitive inhibitor of Janus kinases (JAKs).[2] The shared core structure and inhibitory profile across the tyrphostin family suggest a conserved mechanism of action involving competition with ATP for the binding pocket within the kinase domain.
Quantitative Data
| Compound | Target | IC50 | ATP Concentration | Reference |
| This compound | EGFR | Data not available | Not applicable |
Note: The table will be updated as more specific quantitative data becomes available.
Experimental Protocols
To determine if an inhibitor is ATP-competitive, a series of enzyme kinetic assays must be performed. The following protocol outlines a general methodology for assessing the inhibitory mechanism of a compound like this compound against EGFR.
4.1. In Vitro EGFR Kinase Assay
Objective: To determine the mode of inhibition of this compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
This compound
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Radiolabeled ATP (γ-³²P-ATP) or a non-radioactive detection system (e.g., ADP-Glo™, HTRF®)
-
96-well plates
-
Incubator
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add the assay buffer, the EGFR enzyme, and the substrate.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme, substrate, and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 30°C).
-
-
Initiation of Kinase Reaction:
-
To determine the mode of inhibition with respect to ATP, perform the assay with multiple, fixed concentrations of ATP (e.g., one below the Km of ATP for EGFR, one at the Km, and one above the Km).
-
Initiate the kinase reaction by adding a mixture of cold ATP and γ-³²P-ATP (or the appropriate reagent for the non-radioactive assay) to each well.
-
-
Reaction Incubation and Termination:
-
Incubate the reaction for a specific time, ensuring the reaction proceeds within the linear range.
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays, or the specific stop reagent for other assay types).
-
-
Detection of Phosphorylation:
-
Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated γ-³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assays: Follow the manufacturer's instructions for the specific detection kit (e.g., measure luminescence or fluorescence).
-
-
Data Analysis:
-
Plot the initial reaction velocity against the substrate (ATP) concentration for each inhibitor concentration.
-
Generate Lineweaver-Burk or Michaelis-Menten plots.
-
For an ATP-competitive inhibitor, the Vmax will remain constant while the apparent Km for ATP will increase with increasing inhibitor concentration.
-
Visualizations
5.1. Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
5.2. Experimental Workflow
Caption: Workflow for an in vitro kinase assay to determine the mode of inhibition.
5.3. Logical Relationship of Inhibition
Caption: Competitive binding of ATP and this compound to the EGFR kinase domain.
Conclusion
References
- 1. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 2-Cyanocinnamic Acid Derivatives: A Technical Guide to Tyrphostin AG30 and Related Compounds
Executive Summary: 2-cyanocinnamic acid and its derivatives, a class of compounds known as tyrphostins, represent a significant area of research in drug development, primarily due to their activity as protein tyrosine kinase inhibitors. These compounds, inspired by the natural product cinnamic acid, have been extensively studied for their therapeutic potential, particularly in oncology.[1] This technical guide provides an in-depth analysis of the biological activity of these derivatives, with a core focus on Tyrphostin AG30, a potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitor. It details the mechanisms of action, impact on cellular signaling, and quantitative inhibitory data. Furthermore, this document furnishes detailed experimental protocols for key assays used to evaluate these compounds and visualizes complex pathways and workflows to support researchers, scientists, and drug development professionals in this field.
Introduction to 2-Cyanocinnamic Acid Derivatives
Cinnamic acid, a phenolic acid found in plants, consists of a benzene ring, an alkene double bond, and an acrylic acid group.[2] Its versatile structure allows for modifications that can significantly enhance or alter its biological efficacy, leading to the development of numerous derivatives.[2][3][4] The 2-cyanocinnamic acid scaffold is a key feature of many tyrphostins, which were specifically designed as inhibitors of protein tyrosine kinases.[5] These kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][6] Consequently, derivatives of 2-cyanocinnamic acid have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][7]
This compound: A Case Study in EGFR Inhibition
This compound is a prominent member of the 2-cyanocinnamic acid derivative family, recognized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[8][9][10]
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and differentiation. Upon binding of its ligand, such as EGF, the receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues. This activation initiates several downstream signaling cascades. This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and subsequent pathway activation.[11]
Impact on Cellular Signaling Pathways
The inhibition of EGFR by this compound has significant downstream consequences. A key pathway affected is the JAK/STAT pathway; this compound has been shown to inhibit the activation of STAT5, a critical signal transducer and activator of transcription involved in cell proliferation and survival.[8][9] By blocking the initial phosphorylation event at the receptor level, this compound effectively shuts down multiple pro-growth and pro-survival signals.
Caption: EGFR signaling cascade and the inhibitory action of this compound.
Quantitative Analysis of Biological Activity
The potency of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%. The table below summarizes key quantitative data for various tyrphostin derivatives.
| Compound Name | Target Kinase | IC50 Value | Cell Line / Assay Condition | Reference |
| This compound | EGFR | Potent Inhibitor | Primary Erythroblasts | [8][9] |
| Tyrphostin AG-1478 | EGFR (ErbB1) | ~3 nM | In vitro | [12] |
| Tyrphostin AG-494 | EGFR | 1.2 µM | Autophosphorylation Assay | [11] |
| Tyrphostin AG-555 | EGFR | 0.7 µM | Kinase Assay | [11] |
| Tyrphostin AG-490 | EGFR | 2 µM | Kinase Assay | [13] |
| Tyrphostin AG-490 | Jak2 | 10 µM | Kinase Assay | [13] |
| Tyrphostin AG-825 | ErbB2 | 0.15 µM | Kinase Assay | [11] |
| Tyrphostin AG-879 | ErbB2 | 1 µM | Kinase Assay | [14] |
| Tyrphostin AG-1296 | PDGFR | 0.3 - 0.5 µM | Kinase Assay | [15] |
| RG14620 | EGFR | 3 µM | Kinase Assay | [10] |
Key Experimental Protocols
Evaluating the biological activity of compounds like this compound requires a suite of standardized assays. Below are detailed methodologies for three critical experiments.
In Vitro Kinase Assay (for EGFR Inhibition)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Principle: A purified recombinant kinase (e.g., EGFR) is incubated with a substrate (e.g., a synthetic peptide), a phosphate donor ([γ-³²P]ATP), and the test compound. The amount of radiolabeled phosphate transferred to the substrate is measured, indicating kinase activity.
Methodology:
-
Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 3 mM MnCl₂).[15] Prepare stock solutions of the test compound (e.g., this compound) in DMSO.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the purified EGFR enzyme, the peptide substrate, and varying concentrations of the test compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the mixture for 15-20 minutes on ice to allow the inhibitor to bind to the kinase.[15]
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.[15]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a solution containing SDS and a reducing agent (e.g., 6% SDS, 30% β-mercaptoethanol).[15]
-
Separation: Separate the phosphorylated substrate from the free [γ-³²P]ATP using SDS-PAGE.[15]
-
Detection: Dry the gel and expose it to an X-ray film (autoradiography) or a phosphorimager screen to visualize and quantify the radiolabeled substrate.[15]
-
Data Analysis: Quantify band intensity to determine the percentage of inhibition at each compound concentration and calculate the IC50 value.
References
- 1. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 5. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for tyrosine phosphorylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buy 2-Cyanocinnamic acid | 61147-65-7 [smolecule.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 13. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 14. glpbio.com [glpbio.com]
- 15. selleckchem.com [selleckchem.com]
Methodological & Application
Application Note and Protocol: Preparation of Tyrphostin AG30 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of Tyrphostin AG30 from its powdered form. This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, playing a crucial role in cell signaling research and drug development.[1][2] Adherence to this protocol will ensure the accurate and consistent preparation of this compound for experimental use.
Introduction
This compound is a widely used small molecule inhibitor in cell biology and cancer research. It selectively targets the EGFR, a key receptor tyrosine kinase involved in regulating cell proliferation, differentiation, and survival.[1][3] Dysregulation of EGFR signaling is implicated in various cancers, making inhibitors like this compound valuable tools for studying these pathways and for preliminary drug discovery investigations. Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable in vitro and in vivo experimentation. This protocol outlines the necessary steps and materials for solubilizing this compound powder to create a stock solution suitable for further dilution to working concentrations.
Chemical and Physical Properties
A summary of the key properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 205.17 g/mol | [1][4] |
| Chemical Formula | C10H7NO4 | [1][4] |
| CAS Number | 122520-79-0 | [1][5] |
| Appearance | Light yellow to yellow solid | [1][6] |
| Purity | >98.50% | [4] |
Solubility and Storage
Proper solvent selection and storage conditions are critical for maintaining the stability and activity of the this compound stock solution.
| Solvent | Solubility | Notes |
| DMSO | 41 mg/mL (199.83 mM) to 125 mg/mL (609.25 mM) | Use fresh, anhydrous (hygroscopic) DMSO.[1][2][3] Ultrasonic treatment may be required to fully dissolve the compound.[1][6] |
| Ethanol | 3 mg/mL | [2] |
| Water | Insoluble | [2] |
Storage Conditions:
-
Powder: Store at -20°C for up to 3 years.[1]
-
Stock Solution in DMSO:
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
(Optional) Ultrasonic water bath
Procedure:
-
Preparation: Bring the this compound powder and anhydrous DMSO to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 205.17 g/mol / 1000 = 2.0517 mg
-
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic water bath to aid dissolution.[1][6] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or amber glass vials. This will minimize the number of freeze-thaw cycles and protect the compound from light.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Diagrams
This compound Signaling Pathway Inhibition
References
Tyrphostin AG30: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] As a member of the tyrphostin family of compounds, it competitively blocks the substrate binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1][2][3] This inhibition of EGFR signaling can modulate crucial cellular processes such as proliferation, differentiation, and apoptosis. Notably, this compound has been shown to selectively inhibit the self-renewal of primary erythroblasts induced by the v-erbB oncogene, a viral homolog of EGFR, and to block the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in this context.[1][2][3]
These application notes provide a summary of the working concentrations of this compound for various in vitro assays and detailed protocols for its use in studying EGFR-related signaling pathways.
Data Presentation
The following table summarizes the effective concentrations of this compound and other relevant tyrphostins in various in vitro applications. This data is intended to serve as a starting point for experimental design. Optimal concentrations may vary depending on the cell type, assay duration, and specific experimental conditions.
| Compound | Cell Line/System | Assay Type | Effective Concentration | Observed Effect |
| This compound | Primary chicken erythroblasts | Self-renewal assay | Not specified in abstracts | Inhibition of c-ErbB-induced self-renewal |
| This compound | Primary chicken erythroblasts | STAT5 Activation | Not specified in abstracts | Inhibition of c-ErbB-induced STAT5 activation |
| Tyrphostin (unspecified) | H-345 and H-69 SCLC | Colony formation | > 5 µM | Reduction of background and neuropeptide-stimulated colony formation |
| Tyrphostin (unspecified) | H-345 and H-69 SCLC | Growth inhibition | IC50 = 7 µM | Inhibition of cell growth in liquid culture |
| Tyrphostin AG17 | 13 human tumor cell lines | Growth inhibition | IC50 = 0.7 - 4.0 µM | Inhibition of cell growth |
| Tyrphostin AG17 | HL-60(TB) | Growth inhibition | 1.5 µM | Irreversible total growth inhibition after 12 hours |
| Tyrphostin AG1296 | Glioblastoma cells | Apoptosis | Not specified | Induction of apoptosis |
| Tyrphostin AG1478 | Breast cancer cells | Proliferation, Invasion | Not specified | Inhibition of proliferation and invasion |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
This compound targets the EGFR signaling pathway. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, creating docking sites for various signaling proteins. This initiates downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. In certain contexts, EGFR activation can also lead to the activation of STAT proteins, such as STAT5. This compound's inhibition of the EGFR kinase activity blocks these downstream events.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Inhibition of c-ErbB-Induced Erythroblast Self-Renewal
The following workflow outlines the key steps to assess the effect of this compound on the self-renewal of primary erythroblasts, a model system for studying EGFR-driven proliferation and differentiation.
Caption: Workflow for assessing this compound's effect on erythroblasts.
Experimental Protocols
Protocol 1: Inhibition of STAT5 Phosphorylation in Primary Erythroblasts
This protocol is designed to assess the inhibitory effect of this compound on c-ErbB-induced STAT5 phosphorylation in primary chicken erythroblasts.
Materials:
-
This compound (dissolved in DMSO to a stock concentration of 10-50 mM)
-
Primary chicken erythroblasts
-
Erythroblast culture medium (e.g., DMEM supplemented with 10% fetal bovine serum, 1% chicken serum, and relevant growth factors)
-
c-ErbB stimulating agent (e.g., conditioned medium from a c-ErbB expressing cell line)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-beta-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate primary chicken erythroblasts at a density of 1 x 10^6 cells/mL in erythroblast culture medium.
-
Starve the cells from growth factors for 4-6 hours if necessary to reduce basal signaling.
-
Pre-treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) or DMSO vehicle control for 1-2 hours.
-
Stimulate the cells with the c-ErbB-containing conditioned medium for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., beta-actin) to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to determine the effect of this compound on the viability of various cancer cell lines.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying EGFR-mediated signaling in vitro. The provided protocols offer a framework for investigating its effects on cell signaling, viability, and differentiation. Researchers should optimize the experimental conditions, including cell type, inhibitor concentration, and incubation time, for their specific applications. The information presented here serves as a comprehensive guide for utilizing this compound in cell-based assays.
References
Tyrphostin AG30: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and use of Tyrphostin AG30 in cell culture applications. The following protocols and data are intended to serve as a guide for utilizing this potent and selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor in your research.
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its potency and ensuring experimental reproducibility. It is highly soluble in dimethyl sulfoxide (DMSO) but practically insoluble in water. For cell culture applications, a concentrated stock solution in DMSO should be prepared and then diluted to the final working concentration in the desired cell culture medium.
It is important to note that the solubility in DMSO can be affected by factors such as the purity and age of the DMSO, and the use of sonication.[1][2] It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[3]
Quantitative Solubility Data:
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 41 mg/mL[3] - 125 mg/mL[1][2][4] | 199.83 mM[3] - 609.25 mM[1][2][4] | Use of an ultrasonic bath may be required to achieve higher concentrations.[1][2] Hygroscopic DMSO can significantly reduce solubility.[1][2][3] |
| Ethanol | 3 mg/mL[3] | 14.62 mM | - |
| Water | Insoluble[3] | - | - |
Storage of Stock Solutions:
Once prepared, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Under these conditions, the stock solution is stable for at least one to six months.[1][2][3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder (Molecular Weight: 205.17 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh out an appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.05 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO to 2.05 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for your experiments (e.g., 20 µL or 50 µL).
-
Store the aliquots at -20°C or -80°C.
Cell Culture Treatment with this compound
Materials:
-
Cells of interest cultured in appropriate cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile, pyrogen-free pipette tips and tubes
Procedure:
-
Culture your cells to the desired confluency in a suitable culture vessel (e.g., 6-well plate, 96-well plate).
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound.
-
Incubate the cells for the desired period of time under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with your downstream analysis (e.g., cell viability assay, Western blotting, immunofluorescence).
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][3] By binding to the ATP-binding site of the EGFR's intracellular kinase domain, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways. This inhibition can block the activation of key signaling molecules such as STAT5.[1][3]
Caption: Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound in a cell-based assay.
Caption: General experimental workflow for this compound cell-based assays.
References
Application Notes and Protocols for Tyrphostin AG30 in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a member of the tyrphostin family of compounds, which are known inhibitors of protein tyrosine kinases. Specifically, this compound has been identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key player in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention. This compound also selectively inhibits the self-renewal induction by c-ErbB and can inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[1]
These application notes provide detailed protocols for utilizing this compound in both biochemical and cell-based kinase inhibition assays to assess its inhibitory effects on EGFR and to characterize its activity in a cellular context.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This blockage of phosphorylation effectively halts the downstream signaling cascade initiated by EGFR activation.
Data Presentation
The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes available IC50 data for relevant tyrphostins against various kinases.
| Compound | Target Kinase | IC50 Value | Assay Type |
| This compound | EGFR | Data not readily available in public literature | - |
| Tyrphostin AG-490 | Jak2 | 10 µM | Biochemical |
| Tyrphostin AG-490 | Jak3 | 20 µM | Biochemical |
| Tyrphostin AG-490 | EGFR | 2 µM | Biochemical |
| Tyrphostin AG-490 | ErbB2 | 13.5 µM | Biochemical |
Note: While this compound is documented as a potent and selective EGFR inhibitor, specific IC50 values from broad kinase panel screens are not widely published. Researchers are encouraged to determine the IC50 of this compound for their specific kinase of interest and experimental conditions.
Experimental Protocols
Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
This protocol is adapted for determining the IC50 of this compound against EGFR using the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Materials:
-
This compound (dissolved in DMSO)
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 100 µM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO (for control wells).
-
Add 2 µL of EGFR kinase solution (concentration to be optimized, typically in the ng range).
-
Add 2 µL of a substrate/ATP mixture. The final concentration of the Poly(Glu, Tyr) substrate is typically 0.2 mg/mL, and the ATP concentration should be at or near the Km for EGFR.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all experimental wells.
-
Normalize the data to the high (DMSO control) and low (no ATP or potent inhibitor control) signals.
-
Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Kinase Inhibition Assay: Western Blot for EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation in a cellular context using Western blotting.
Materials:
-
A431 cells (or another cell line with high EGFR expression)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
This compound (dissolved in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours by replacing the growth medium with serum-free medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for 1-2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C to induce EGFR phosphorylation. A non-stimulated control should also be included.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition at different this compound concentrations.
Signaling Pathway Diagrams
EGFR Signaling Pathway
Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues. These phosphotyrosine sites serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. This compound inhibits the initial autophosphorylation step, thereby blocking all subsequent downstream signaling.
STAT5 Signaling Pathway
STAT5 (Signal Transducer and Activator of Transcription 5) is a transcription factor that is activated downstream of various cytokine and growth factor receptors. While typically associated with JAK kinases, EGFR activation can also lead to STAT5 activation. Upon phosphorylation, STAT5 dimerizes, translocates to the nucleus, and regulates the transcription of target genes involved in cell survival and proliferation. This compound's inhibition of EGFR can consequently block this STAT5 activation pathway.
References
Application Notes and Protocols for Inducing Apoptosis with Tyrphostin AG30
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] As a member of the tyrphostin family of compounds, it interferes with the ATP-binding site of the intracellular domain of EGFR, thereby blocking the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition of EGFR signaling can lead to a variety of cellular responses, including the induction of apoptosis, making this compound a valuable tool for cancer research and a potential candidate for therapeutic development.
The activation of EGFR is a critical step in the signaling cascades that regulate cell proliferation, survival, and differentiation.[3] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and resistance to apoptosis. By selectively targeting and inhibiting EGFR, this compound can help to restore the natural balance of cell death and survival, making it an area of interest for oncological studies.
These application notes provide a detailed protocol for inducing apoptosis in cancer cell lines using this compound, based on established methodologies for similar EGFR inhibitors. It also includes information on the underlying signaling pathways and methods for quantifying the apoptotic response.
Data Presentation
| Tyrphostin | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| AG1296 | RH30 | Alveolar Rhabdomyosarcoma | 8.71 ± 0.05 | 48 |
| RD | Embryonal Rhabdomyosarcoma | 2.74 ± 0.04 | 48 | |
| Hs27 (normal fibroblast) | - | 20.36 ± 0.06 | 48 | |
| AG213 | HT-29 | Colon Tumor | 45 - 450 (Proliferation Inhibition) | Not Specified |
| AG1478 | MDA-MB-231 | Breast Cancer | ~40 (Significant Apoptosis) | Not Specified |
| MCF-7 | Breast Cancer | ~40 (Significant Apoptosis) | Not Specified |
Experimental Protocols
Protocol 1: General Procedure for Inducing Apoptosis with this compound
This protocol provides a general framework for treating cancer cell lines with this compound to induce apoptosis. The optimal conditions, including concentration and incubation time, should be determined empirically for each cell line.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549 lung cancer, DU145 prostate cancer, MDA-MB-231 breast cancer)[4]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well or 96-well plates)
-
Incubator (37°C, 5% CO2)
-
Reagents for apoptosis detection (e.g., Annexin V-FITC/Propidium Iodide kit)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term storage.[2]
-
Cell Seeding: Seed the cancer cells in a cell culture plate at a density that will allow for logarithmic growth during the experiment. The seeding density will vary depending on the cell line and the duration of the experiment.
-
Cell Treatment:
-
After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration. Based on data from other tyrphostins, a starting range of 1 µM to 100 µM can be tested.[5]
-
Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
-
Incubation: Incubate the cells for a desired period. Apoptotic effects of tyrphostin compounds have been observed at various time points, typically ranging from 24 to 72 hours.[6][7] A time-course experiment is recommended to identify the optimal incubation time.
-
Apoptosis Assessment: Following incubation, harvest the cells and assess for apoptosis using a preferred method. A detailed protocol for Annexin V/PI staining is provided below.
Protocol 2: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
Treated and control cells from Protocol 1
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect both the detached cells and the cells floating in the medium.
-
For suspension cells, collect the cells directly.
-
-
Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
-
Visualization of Signaling Pathways and Workflows
Caption: Workflow for studying this compound-induced apoptosis.
Caption: EGFR signaling pathway and its inhibition by this compound.
References
- 1. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Tyrphostin induces non-apoptotic programmed cell death in colon tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. mdpi.com [mdpi.com]
Tyrphostin AG30 Administration for In Vivo Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs). This family of molecules has been instrumental in advancing our understanding of signal transduction pathways and holds therapeutic potential for various diseases, including cancer. Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It has been shown to selectively inhibit the self-renewal induction by c-ErbB and the activation of STAT5 in primary erythroblasts.[1][2][3]
This document provides detailed application notes and generalized protocols for the administration of this compound in in vivo mouse models. Due to the limited availability of published in vivo data specifically for this compound, the following protocols are based on established methodologies for other tyrphostins and EGFR inhibitors. It is imperative that researchers conduct pilot studies to determine the optimal dosage, administration route, and treatment schedule for their specific mouse model and experimental goals.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that regulate cell proliferation, survival, and migration. One of the key pathways affected is the JAK/STAT pathway, where this compound can inhibit the activation of STAT5.
References
Application Notes and Protocols for Cell Proliferation Assay Using Tyrphostin AG30
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Tyrphostin AG30 in cell proliferation assays.
Introduction
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By targeting EGFR, this compound can modulate downstream signaling pathways that are critical for cell growth and proliferation. This makes it a valuable tool for studying cancer biology and for the development of novel anti-cancer therapeutics. Additionally, it has been shown to inhibit the activation of STAT5.[1][2] The tyrphostin class of compounds has been noted to interfere with the cell cycle by suppressing key regulatory proteins. For instance, a related tyrphostin, tyrphostin-47, was found to inhibit breast cancer cell growth by reducing the level of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex, leading to a delay in the progression through the G1 and S phases of the cell cycle.[3]
These notes provide detailed protocols for assessing the anti-proliferative effects of this compound on cancer cell lines, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative data from cell proliferation assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound. The following table summarizes the IC50 values for various tyrphostin compounds to provide a comparative context for the expected potency of this compound.
| Compound | Target(s) | IC50 Value | Cell Line/System | Reference |
| Tyrphostin AG1478 | EGFR (ErbB1) | ~3 nM | In vitro | [4] |
| Tyrphostin AG1296 | PDGFR | 0.3-0.5 µM | Swiss 3T3 cells | [5] |
| c-Kit | 1.8 µM | Swiss 3T3 cells | [5] | |
| FGFR | 12.3 µM | Swiss 3T3 cells | [5] | |
| Tyrphostin AG879 | ErbB2 | 1 µM | In vitro | [6] |
| TrkA | 10 µM | In vitro | [6] | |
| Tyrphostin AG490 | Jak2 | 10 µM | In vitro | [7] |
| Jak3 | 20 µM | In vitro | [7] | |
| EGFR | 2 µM | In vitro | [7] | |
| ErbB2 | 13.5 µM | In vitro | [7] |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of EGFR tyrosine kinase activity. This disrupts the downstream signaling cascades that promote cell proliferation, such as the RAS/MAPK and PI3K/AKT pathways. Furthermore, this compound has been shown to inhibit STAT5 activation. The following diagram illustrates the targeted signaling pathway.
Caption: this compound inhibits EGFR and STAT5 signaling pathways.
Experimental Protocols
The following are detailed protocols for conducting a cell proliferation assay using this compound.
Materials
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear-bottom cell culture plates
-
Cell proliferation assay reagent (e.g., MTS, XTT, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
-
Humidified incubator (37°C, 5% CO2)
Stock Solution Preparation
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in DMSO.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Cell Seeding
-
Culture the selected cancer cell line in a T75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 3,000-5,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.[8][9]
-
Incubate the plate for 24 hours to allow the cells to attach.
Treatment with this compound
-
Prepare a series of dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from low nanomolar to high micromolar to determine the full dose-response curve. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) must be included.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[9][10]
Cell Proliferation Assay (MTS Assay Example)
-
At the end of the incubation period, add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The incubation time will depend on the cell type and metabolic rate.
-
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle control wells, which represent 100% cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for a cell proliferation assay.
Caption: General workflow for a cell proliferation assay.
Conclusion
This compound is a valuable research tool for investigating the role of EGFR signaling in cell proliferation. The provided protocols and guidelines offer a framework for designing and executing robust cell proliferation assays to characterize the anti-proliferative effects of this compound. Careful execution of these protocols and thorough data analysis will yield reliable and reproducible results for advancing cancer research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of a tyrphostin, 3,4-dihydroxy-alpha-cyanothiocinnamamide, in breast cancer cell growth inhibition involves the suppression of cyclin B1 and the functional activity of cyclin B1/p34cdc2 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. glpbio.com [glpbio.com]
- 7. Tyrphostin AG-490 | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Tyrphostin AG1296, a platelet-derived growth factor receptor inhibitor, induces apoptosis, and reduces viability and migration of PLX4032-resistant melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpp.krakow.pl [jpp.krakow.pl]
Application Note: Detecting EGFR Inhibition by Tyrphostin AG30 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key factor in the development and progression of various cancers.[1] Tyrphostins are a class of compounds that inhibit protein tyrosine kinases. Tyrphostin AG30 is a potent and selective inhibitor of EGFR tyrosine kinase activity.[2][3] This application note provides a detailed protocol for utilizing Western blotting to detect the inhibition of EGFR phosphorylation by this compound in cultured cells. Western blotting is a widely used technique to separate proteins by size and identify specific proteins within a complex sample.[4][5]
Principle
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades.[6] this compound acts as an ATP-competitive inhibitor, blocking the kinase domain of EGFR and preventing this autophosphorylation.[7][8] This inhibition can be visualized by Western blot using antibodies specific for both the total EGFR protein and its phosphorylated forms (p-EGFR). A decrease in the p-EGFR signal relative to the total EGFR signal in this compound-treated cells indicates successful inhibition.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for the key quantitative steps in this protocol. Optimization may be necessary depending on the cell line and experimental conditions.
Table 1: Reagent and Antibody Concentrations
| Reagent/Antibody | Recommended Concentration/Dilution |
| This compound Stock Solution | 10-50 mM in DMSO[2] |
| This compound Working Concentration | 1-100 µM |
| EGF Stimulation | 10-100 ng/mL[9] |
| Total Protein Loading | 20-40 µg per lane[1][9] |
| Primary Antibody: Anti-EGFR | 1:1000 |
| Primary Antibody: Anti-p-EGFR (e.g., Y1068, Y1173) | 1:1000[9] |
| Primary Antibody: Anti-β-actin or GAPDH | 1:1000 - 1:5000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
Table 2: Experimental Incubation Times
| Step | Incubation Time | Temperature |
| Cell Seeding | 24 hours | 37°C |
| Serum Starvation | 16-24 hours[1] | 37°C |
| This compound Treatment | 1-24 hours | 37°C |
| EGF Stimulation | 5-15 minutes[9] | 37°C |
| Cell Lysis | 30 minutes[1][10] | 4°C |
| Blocking | 1 hour | Room Temperature |
| Primary Antibody Incubation | Overnight | 4°C |
| Secondary Antibody Incubation | 1 hour | Room Temperature |
Signaling Pathway and Experimental Workflow
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of EGFR inhibition.
Experimental Protocols
Materials and Reagents
-
Cell line expressing EGFR (e.g., A549, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (Selleck Chemicals or equivalent)[2]
-
Dimethyl sulfoxide (DMSO)[2]
-
Epidermal Growth Factor (EGF)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit[1]
-
Laemmli sample buffer (4X)
-
Precast polyacrylamide gels (e.g., 4-20% gradient)[1]
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)[11]
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary antibodies: rabbit anti-EGFR, rabbit anti-phospho-EGFR (specific for a key tyrosine residue like Y1068 or Y1173), and a loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH)
-
HRP-conjugated anti-rabbit and anti-mouse secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate[1]
-
Chemiluminescence imaging system or X-ray film
Cell Culture and Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Serum Starvation: To reduce basal levels of EGFR phosphorylation, aspirate the complete medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for 16-24 hours.[1]
-
Inhibitor Treatment: Prepare working solutions of this compound in serum-free medium from a DMSO stock. Aspirate the serum-free medium and add the this compound-containing medium to the cells. Include a vehicle control (DMSO-treated) group. Incubate for the desired time (e.g., 1, 6, or 24 hours).[1]
-
EGF Stimulation: Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.[1][9] Include an unstimulated control group.
Cell Lysis and Protein Quantification
-
Cell Lysis: Place the culture plates on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.[1][10] Add an appropriate volume of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.[1] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1][10]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes with periodic vortexing.[1][10] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]
-
Protein Quantification: Transfer the supernatant (total protein extract) to a new pre-chilled tube.[1] Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.[1][12]
Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 1/3 volume of 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[1]
-
SDS-PAGE: Load 20-30 µg of total protein per lane into a polyacrylamide gel.[1] Include a pre-stained protein ladder in one lane. Run the gel at 100-150V until the dye front reaches the bottom.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's instructions.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-EGFR, anti-p-EGFR, and anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.[1]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[1]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[1]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[1] Capture the chemiluminescent signal using a digital imager or by exposing the membrane to X-ray film.[1]
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the p-EGFR and total EGFR signals to the loading control (β-actin or GAPDH). The level of EGFR inhibition can be determined by the ratio of p-EGFR to total EGFR.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guide to western blot quantification | Abcam [abcam.com]
- 5. The Principle and Procedure of Western Blot - Creative Proteomics Blog [creative-proteomics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ウェスタンブロッティングのための細胞溶解・タンパク質抽出 [sigmaaldrich.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. licorbio.com [licorbio.com]
Application Notes and Protocols: Tyrphostin AG30
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Tyrphostin AG30 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It plays a crucial role in cell signaling research by selectively blocking the self-renewal induction by c-ErbB and inhibiting the activation of Signal Transducer and Activator of Transcription 5 (STAT5) in primary erythroblasts. These application notes provide detailed information on the proper storage, stability, and handling of this compound, along with a protocol for assessing its stability under various stress conditions.
II. Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and stability for both the solid compound and solutions.
Table 1: Storage and Stability of Solid this compound
| Storage Temperature | Shelf Life | Notes |
| -20°C | 3 years[1] | Recommended for long-term storage. |
| 4°C | 2 years[2] | Suitable for short to medium-term storage. |
Table 2: Storage and Stability of this compound in Solution
| Solvent | Storage Temperature | Shelf Life | Notes |
| DMSO | -80°C | 1 year[1] | Recommended for long-term storage of stock solutions. Aliquot to avoid repeated freeze-thaw cycles. |
| DMSO | -20°C | 1 month[1][2] | Suitable for short-term storage of working solutions. |
Note on Solvents: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 125 mg/mL.[2][3] It is important to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1] For in vivo experiments, it is recommended to prepare fresh solutions daily.[2]
III. EGFR Signaling Pathway Inhibition by this compound
This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR, a critical step in the activation of downstream signaling pathways that regulate cell proliferation, differentiation, and survival. One of the key pathways affected is the JAK/STAT pathway, where this compound has been shown to inhibit the activation of STAT5. The following diagram illustrates the simplified signaling cascade and the point of inhibition by this compound.
IV. Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution and a ready-to-use working solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Stock Solution (10 mM): a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM solution, dissolve 2.05 mg of this compound (Molecular Weight: 205.17 g/mol ) in 1 mL of DMSO. c. Vortex thoroughly to ensure complete dissolution. If necessary, briefly sonicate the solution to aid dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -80°C for up to one year.
-
Working Solution (e.g., 100 µM): a. Thaw a single aliquot of the 10 mM stock solution. b. Prepare the desired working concentration by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use. For example, to prepare 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of medium. c. Mix well by gentle pipetting or vortexing. d. Use the working solution immediately. Do not store diluted working solutions for extended periods.
Protocol 2: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To assess the stability of this compound under various stress conditions (forced degradation) using a stability-indicating HPLC method.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Procedure:
-
Preparation of this compound Solution:
-
Prepare a 1 mg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the drug solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 30% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Keep the drug solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) in a photostability chamber for 24 hours.
-
Control Sample: Keep the drug solution at room temperature, protected from light.
-
-
Sample Preparation for HPLC Analysis:
-
After the specified incubation period, neutralize the acidic and alkaline samples with an equivalent amount of NaOH and HCl, respectively.
-
Dilute all samples with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
HPLC Method:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Analyze all samples by HPLC.
-
Compare the chromatograms of the stressed samples with the control sample.
-
Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed samples to that in the control sample.
-
The appearance of new peaks indicates the formation of degradation products.
-
The following diagram outlines the workflow for the stability assessment protocol.
References
Troubleshooting & Optimization
Tyrphostin AG30 not inhibiting cell growth
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Tyrphostin AG30, specifically when it does not inhibit cell growth as expected.
Troubleshooting Guide
This guide is designed to help you identify potential reasons for the lack of efficacy of this compound in your cell growth experiments.
Question 1: I am not observing any inhibition of cell growth with this compound. What are the first things I should check?
Answer:
When this compound fails to inhibit cell growth, it is essential to systematically review your experimental setup. Here are the initial critical factors to verify:
-
Compound Integrity and Handling:
-
Solubility: this compound is soluble in DMSO.[1] Ensure you are preparing a fresh stock solution in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles of the stock solution.[2]
-
Storage: The powder form should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to a year or at -20°C for up to one month.[1][2] Improper storage can lead to compound degradation.
-
Final Concentration: Verify the calculations for your final working concentrations. The final DMSO concentration in your cell culture medium should typically be below 0.5% to avoid solvent-induced cytotoxicity.
-
-
Cell Line and Culture Conditions:
-
EGFR Expression: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Confirm that your cell line expresses sufficient levels of EGFR. Cell lines with low or no EGFR expression will not be sensitive to this inhibitor.
-
Cell Health and Confluency: Ensure your cells are healthy and in the exponential growth phase. Overly confluent or sparse cultures can exhibit altered signaling and may not respond as expected.
-
Mycoplasma Contamination: Routine testing for mycoplasma contamination is crucial, as it can significantly alter cellular responses to treatments.
-
-
Experimental Protocol:
-
Dose-Response: A single concentration may not be sufficient. It is recommended to perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Treatment Duration: The incubation time with the inhibitor might be too short. A time-course experiment can help determine the optimal treatment duration.
-
Question 2: How can I be sure that this compound is active and that my experimental system is responsive?
Answer:
To confirm the activity of your this compound and the responsiveness of your cells, you should perform a positive control experiment and verify the inhibition of the target kinase.
-
Positive Control Cell Line: Use a cell line known to be sensitive to this compound or other EGFR inhibitors. This will help validate your compound stock and experimental procedure.
-
Verification of Target Inhibition (EGFR Phosphorylation): The most direct way to confirm the activity of this compound is to assess the phosphorylation status of its target, EGFR.
-
Experiment: Treat your cells with this compound for a short period (e.g., 1-2 hours) before stimulating them with EGF.
-
Analysis: Perform a Western blot to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. A successful inhibition will show a decrease in p-EGFR levels in the this compound-treated cells compared to the EGF-stimulated control.
-
Question 3: My compound and cell line seem appropriate, but I still don't see an effect. What other experimental factors could be at play?
Answer:
If the fundamental checks are in order, consider these more nuanced experimental variables:
-
Serum Concentration in Media: Serum contains various growth factors that can activate signaling pathways, potentially masking the effect of the inhibitor. Consider reducing the serum concentration or serum-starving the cells before and during the treatment.
-
Assay Type: The choice of cell viability assay can influence the results.
-
Metabolic Assays (MTT, MTS, WST-1): These assays measure metabolic activity, which is an indirect measure of cell viability. Ensure the incubation time for the assay reagent is optimized.
-
Direct Cell Count: Trypan blue exclusion or automated cell counters provide a more direct measure of cell number.
-
-
Experimental Variability: Inconsistent cell handling, passage number, and plating density can introduce significant variability. Standardize your cell culture and assay procedures to minimize this.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a potent and selective inhibitor of the EGFR (Epidermal Growth Factor Receptor) tyrosine kinase.[1][2] It also inhibits the activation of STAT5.[1][2] By blocking the tyrosine kinase activity of EGFR, it prevents the downstream signaling pathways that lead to cell proliferation and survival.
Q2: What is the recommended starting concentration for this compound? A2: The effective concentration of this compound can vary significantly between different cell lines. It is advisable to perform a dose-response curve starting from a low nanomolar range up to a high micromolar range (e.g., 10 nM to 100 µM) to determine the IC50 value in your specific cell model. For instance, a related compound, Tyrphostin-47, has been shown to inhibit the growth of MCF-7 cells at concentrations of 50 and 100 µM.[3]
Q3: How should I prepare and store this compound stock solutions? A3: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1] Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.[2] Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][2]
Q4: Can this compound be used in vivo? A4: While this guide focuses on in vitro experiments, information on in vivo formulations for other tyrphostins is available and may provide a starting point for formulation development. However, specific in vivo efficacy and toxicity studies for this compound would be required.
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for EGFR Phosphorylation
This protocol allows for the detection of the phosphorylation status of EGFR.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours (if required).
-
Pre-treat the cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-EGFR) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.
Quantitative Data Summary
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Weight | 205.17 g/mol | [1] |
| Formula | C10H7NO4 | [1] |
| CAS Number | 122520-79-0 | [1] |
| Solubility (DMSO) | 41 mg/mL (199.83 mM) | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (Stock in DMSO) | 1 year at -80°C, 1 month at -20°C | [1][2] |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Concentration Range | Notes |
| Cell Growth Inhibition | 10 nM - 100 µM | Perform a dose-response to determine the IC50 for your cell line. |
| EGFR Phosphorylation | 100 nM - 10 µM | Pre-incubation for 1-2 hours is typically sufficient. |
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Technical Support Center: Optimizing Tyrphostin AG30 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Tyrphostin AG30 in their experiments while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP for the binding site in the kinase domain of the EGFR, thereby preventing autophosphorylation and the activation of downstream signaling pathways. This inhibition can lead to a reduction in cell proliferation and survival in cells that depend on EGFR signaling. Additionally, this compound has been shown to inhibit the activation of STAT5 (Signal Transducer and Activator of Transcription 5), a key protein involved in cell growth, differentiation, and survival.[1][2]
Q2: How should I prepare and store this compound stock solutions?
For optimal results, proper handling and storage of this compound are critical. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[2] The final concentration of the solvent in your cell culture medium should typically be less than 0.5% to avoid solvent-induced cytotoxicity. To aid dissolution, you can briefly sonicate the stock solution or gently warm it. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the typical working concentrations for this compound?
The optimal working concentration of this compound is highly dependent on the cell line and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. This will help you identify a concentration range that effectively inhibits EGFR signaling without causing widespread cell death.
Troubleshooting Guides
Issue 1: High levels of cell death observed even at low concentrations.
Possible Cause:
-
Compound Precipitation: The compound may be precipitating out of the solution when diluted into your aqueous cell culture medium.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in your final culture medium may be too high.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound or the vehicle.
-
Incorrect Concentration Calculation: Errors in calculating the dilutions can lead to unintentionally high concentrations.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Before adding the compound to your cells, carefully inspect the diluted solution for any visible precipitate. If precipitation is observed, try vortexing, sonicating, or gently warming the solution (e.g., in a 37°C water bath) to ensure complete dissolution.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This will help you determine if the observed toxicity is due to the compound or the solvent.
-
Perform a Dose-Response Curve: Conduct a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration that inhibits your target without causing excessive toxicity.
-
Verify Calculations: Double-check all your dilution calculations to ensure accuracy.
Issue 2: No observable effect of this compound on my cells.
Possible Cause:
-
Compound Instability: this compound may not be stable in your cell culture medium for the duration of the experiment.
-
Low Inhibitor Concentration: The concentration of the inhibitor may be too low to elicit a response in your cell line.
-
Cell Line Resistance: The cell line you are using may not be dependent on the EGFR signaling pathway for its proliferation and survival.
-
Inactive Compound: The this compound may have degraded due to improper storage or handling.
Troubleshooting Steps:
-
Confirm Target Activity: Use Western blotting to confirm that the EGFR pathway is active in your cell line and that this compound is inhibiting the phosphorylation of EGFR and its downstream targets.
-
Increase Concentration: If no toxicity is observed, gradually increase the concentration of this compound in your experiments.
-
Check Compound Stability: If you suspect instability, consider reducing the incubation time or refreshing the medium with a new inhibitor during long-term assays.
-
Use a Positive Control Cell Line: If possible, test the compound on a cell line known to be sensitive to EGFR inhibitors to confirm the activity of your this compound stock.
Data Presentation
Table 1: Reported IC50 Values for Tyrphostin Analogs in Various Cell Lines
| Compound | Cell Line | Assay | IC50 | Reference |
| Tyrphostin AG1433 | GB8B (Glioblastoma) | Cell Viability | Induces significant cell death in a concentration-dependent manner (0.1-100 µM) | [3] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Curve and MTT Assay
This protocol outlines the steps to determine the optimal, non-toxic working concentration of this compound for your experiments.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a predetermined optimal density.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 1000x stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of 2x final concentrations. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the medium from the cells and add 100 µL of the prepared 2x compound dilutions to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently to ensure complete solubilization of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Plot the percentage of cell viability (relative to the vehicle control) against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and points of inhibition by this compound.
Caption: Experimental workflow for determining the optimal this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
Potential off-target effects of Tyrphostin AG30 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyrphostin AG30. The information is designed to help anticipate and address potential issues related to off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is designed to block the signaling cascade downstream of EGFR, which is often hyperactivated in various cancers.
Q2: What are the known off-target effects of this compound?
While this compound is described as a selective EGFR inhibitor, comprehensive public data on its off-target kinase profile is limited. As with many kinase inhibitors, there is a potential for off-target activities, especially at higher concentrations. Researchers should be aware that tyrphostins as a class have been shown to interact with other kinases. For example, some tyrphostins have been observed to affect the activity of STAT3, RAF-1, and HER-2.[4] It is crucial for researchers to empirically determine the selectivity of this compound in their specific experimental system.
Q3: I am observing unexpected phenotypic changes in my cell-based assays that do not seem to be related to EGFR inhibition. What could be the cause?
Unexpected cellular effects could be due to off-target activities of this compound. These effects might manifest as changes in cell morphology, proliferation rates, or signaling pathways that are not directly regulated by EGFR. To investigate this, it is recommended to perform a dose-response experiment and use the lowest effective concentration of this compound to minimize off-target effects. Additionally, consider using a secondary EGFR inhibitor with a different chemical scaffold to confirm that the observed phenotype is genuinely due to EGFR inhibition.
Q4: How can I test for potential off-target effects of this compound in my experiments?
To identify potential off-target effects, you can perform a kinase selectivity profiling assay, which tests the activity of this compound against a broad panel of kinases. Several commercial services offer such profiling. Alternatively, you can perform Western blot analysis to examine the phosphorylation status of key signaling proteins in pathways that are common off-targets for tyrosine kinase inhibitors.
Troubleshooting Guides
Problem 1: Inconsistent experimental results with this compound.
-
Possible Cause: Degradation of the compound.
-
Solution: this compound stock solutions should be stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. It is recommended to aliquot the stock solution upon receipt.
-
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure consistent cell passage numbers, confluency, and serum concentrations in your experiments, as these factors can influence cellular responses to kinase inhibitors.
-
Problem 2: High cellular toxicity observed at expected effective concentrations.
-
Possible Cause: Off-target effects leading to cytotoxicity.
-
Solution: Perform a dose-response curve to determine the optimal concentration that inhibits EGFR without causing excessive cell death. Consider that some tyrphostins have been shown to induce apoptosis.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Quantitative Data Summary
Given the limited publicly available kinase profiling data for this compound, the following table is a hypothetical representation of how such data would be presented. Researchers are strongly encouraged to perform their own kinase profiling experiments.
| Kinase Target | IC50 (nM) - Hypothetical Data |
| EGFR (On-Target) | < 10 |
| Src (Off-Target) | > 1000 |
| Abl (Off-Target) | > 1000 |
| VEGFR2 (Off-Target) | > 500 |
| PDGFRβ (Off-Target) | > 500 |
| MEK1 (Off-Target) | > 2000 |
| ERK2 (Off-Target) | > 2000 |
| AKT1 (Off-Target) | > 2000 |
| CDK2 (Off-Target) | > 1500 |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Determine Off-Target Inhibition
This protocol provides a general framework for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Recombinant kinases of interest
-
Kinase-specific peptide substrates
-
This compound
-
ATP (γ-³²P-ATP for radioactive assays or cold ATP for non-radioactive assays)
-
Kinase reaction buffer
-
96-well plates
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ADP detection kits)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the recombinant kinase and its specific peptide substrate to each well.
-
Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction according to the specific assay kit instructions (e.g., adding a stop solution).
-
Quantify the kinase activity using a suitable detection method (e.g., scintillation counting, fluorescence, or luminescence).
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Protocol 2: Western Blot Analysis to Assess Off-Target Signaling in Cells
This protocol allows for the examination of the phosphorylation status of key proteins in signaling pathways potentially affected by off-target activities of this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated and total forms of proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat cells with various concentrations of this compound for a specified time. Include a vehicle control.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the change in protein phosphorylation.
Visualizations
Caption: Intended on-target effect of this compound on the EGFR signaling pathway.
Caption: Hypothetical off-target effect of this compound on an unintended kinase.
Caption: Experimental workflow for in vitro kinase profiling.
Caption: Experimental workflow for Western blot analysis of off-target effects.
References
Tyrphostin AG30 precipitation in aqueous solution
Welcome to the technical support center for Tyrphostin AG30. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on preventing its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is my this compound precipitating out of solution?
A1: this compound has very low solubility in aqueous solutions.[1] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the chosen solvent system. This is particularly prevalent when diluting a stock solution (typically in DMSO) into an aqueous buffer or cell culture medium. The introduction of the aqueous environment can cause the compound to crash out of solution.
Q2: What is the recommended solvent for dissolving this compound?
A2: The highly recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3] It is soluble in DMSO at high concentrations, for instance, 41 mg/mL or even up to 125 mg/mL.[1][3] For in vivo experiments, a co-solvent system is necessary to maintain solubility upon further dilution.[2]
Q3: My this compound precipitated after I diluted my DMSO stock solution with my aqueous buffer. What should I do?
A3: If precipitation occurs upon dilution, it is recommended to try one of the following troubleshooting steps:
-
Use a Co-solvent System: For subsequent experiments, prepare the working solution using a co-solvent system as detailed in the experimental protocols below. These formulations are designed to improve the solubility of this compound in an aqueous environment.
-
Gentle Warming and Sonication: If you observe precipitation during the preparation of your working solution, gentle heating (e.g., to 37°C) and/or sonication can help redissolve the compound.[2][3][4] Be cautious with the temperature to avoid degradation of the compound.
-
Prepare Fresh Solutions: It is always recommended to prepare working solutions fresh for each experiment to minimize the chances of precipitation over time.[2][4]
Q4: How should I store my this compound stock solution to prevent degradation and precipitation?
A4: To ensure the stability of your this compound stock solution:
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[2][5]
Quantitative Data: Solubility and Stock Solution Preparation
The following tables summarize the solubility of this compound in various solvents and provide a guide for preparing stock solutions.
Table 1: this compound Solubility
| Solvent | Solubility (Concentration) | Source |
| DMSO | ≥ 41 mg/mL (199.83 mM) | [1] |
| DMSO | 125 mg/mL (609.25 mM) | [3] |
| Water | Insoluble | [1] |
| Ethanol | ~3 mg/mL | [1] |
Table 2: Stock Solution Preparation Guide (for a 10 mM solution in DMSO)
| Mass of this compound | Volume of DMSO to Add |
| 1 mg | 0.4874 mL |
| 5 mg | 2.4370 mL |
| 10 mg | 4.8740 mL |
Note: The molecular weight of this compound is 205.17 g/mol .[1]
Experimental Protocols
To prevent precipitation, it is crucial to follow a detailed protocol for preparing this compound working solutions, especially for in vivo studies.
Protocol 1: Preparation of a Working Solution using PEG300 and Tween-80 [2]
This protocol is suitable for preparing a clear solution for in vivo experiments.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 to the mixture and mix again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final concentration will be ≥ 2.08 mg/mL (10.14 mM).
Protocol 2: Preparation of a Working Solution using SBE-β-CD [2]
This is an alternative protocol for preparing a clear aqueous solution.
-
Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of working solution, take 100 µL of the DMSO stock solution.
-
Add the DMSO stock to 900 µL of a 20% SBE-β-CD solution in saline.
-
Mix thoroughly until the solution is clear.
-
The final concentration will be ≥ 2.08 mg/mL (10.14 mM).
Signaling Pathway and Experimental Workflow
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action involves blocking the phosphorylation cascade initiated by EGFR, which can affect downstream signaling pathways like the STAT5 pathway.[1][2]
Caption: Mechanism of this compound action on the EGFR signaling pathway.
Caption: Workflow for preparing a precipitate-free this compound working solution.
References
Unexpected results with Tyrphostin AG30 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Tyrphostin AG30. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
This section provides solutions to common unexpected results observed during this compound treatment.
Issue 1: Inconsistent or lack of inhibition of EGFR phosphorylation.
-
Question: My Western blot results show inconsistent or no decrease in EGFR phosphorylation after this compound treatment. What could be the cause?
-
Answer: Several factors could contribute to this issue. Firstly, ensure the proper preparation and storage of your this compound stock solution. It is recommended to dissolve this compound in fresh DMSO to a concentration of 41 mg/mL (199.83 mM).[1] Note that moisture-absorbing DMSO can reduce its solubility.[1] For long-term storage, aliquoted stock solutions should be stored at -80°C for up to one year, while for shorter periods, -20°C for up to one month is acceptable to avoid repeated freeze-thaw cycles.[2] Secondly, the stability of this compound in cell culture media can be a factor. Some tyrphostins have been noted to be unstable with slow action, requiring longer exposure times for optimal inhibition.[3] Consider increasing the incubation time or replenishing the media with fresh inhibitor. Finally, the basal level of EGFR phosphorylation in your cell line might be low. Stimulation with a ligand like Epidermal Growth Factor (EGF) before inhibitor treatment can enhance the detectable signal of inhibition.
Issue 2: Unexpectedly high cell death or cytotoxicity.
-
Question: I am observing a high level of cell death in my cultures treated with this compound, even at concentrations where I expect to see specific inhibition of proliferation. Why is this happening?
-
Answer: While this compound is a selective EGFR inhibitor, high concentrations can lead to off-target effects and general cytotoxicity.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line. For a related tyrphostin, AG1296, a cytotoxic effect was observed at concentrations above 25 µM in RMS cells.[5][6] Start with a broad range of concentrations to determine the IC50 value for cell viability in your model system. Additionally, the solvent (DMSO) itself can be toxic to cells at higher concentrations. Ensure that the final DMSO concentration in your culture media is consistent across all treatments and does not exceed a non-toxic level (typically below 0.5%).
Issue 3: Difficulty dissolving this compound or precipitation in media.
-
Question: I am having trouble dissolving this compound, or I see precipitation when I add it to my cell culture media. How can I resolve this?
-
Answer: this compound is insoluble in water.[1] For in vitro experiments, DMSO is the recommended solvent.[1][2] If you observe precipitation upon dilution in aqueous media, it is likely due to the compound's low solubility. To aid dissolution, you can try preparing a more concentrated stock in DMSO and then diluting it further in a solution containing PEG300, Tween-80, and saline, or a solution with SBE-β-CD in saline.[7] Gentle warming and/or sonication can also help to dissolve any precipitate.[7] Always prepare fresh dilutions from your stock solution for each experiment.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][7] It acts by competing with ATP for the binding site in the kinase domain of EGFR. This prevents the autophosphorylation of the receptor, which is a critical step for the activation of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.[8]
Q2: What are the expected effects of this compound on cells?
A2: By inhibiting EGFR signaling, this compound is expected to decrease cell proliferation and induce apoptosis in cells where the EGFR pathway is a key driver of growth.[8] Studies with other EGFR-inhibiting tyrphostins, such as AG1478, have shown inhibition of cell growth, promotion of apoptosis, and suppression of cell invasion.[8]
Q3: How specific is this compound for EGFR?
A3: this compound is described as a selective EGFR inhibitor.[2][7] However, like many kinase inhibitors, there is a possibility of off-target effects, especially at higher concentrations.[4] It is always good practice to verify the effects of the inhibitor on downstream signaling molecules of EGFR to confirm on-target activity and consider potential off-target effects when interpreting your results.
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted and stored at -80°C for up to one year or at -20°C for up to one month to prevent degradation from repeated freeze-thaw cycles.[2]
Data Presentation
| Compound | Target | Cell Line | Assay Type | IC50 Value |
| Tyrphostin AG1296 | PDGFR | RMS | Cell Proliferation (CV) | 6.65 ± 0.44 µM |
| Tyrphostin AG1296 | PDGFR | RMS | Cell Viability (MTT) | 7.30 ± 0.26 µM |
| Sapitinib (AZD8931) | p-EGFR | KB | Cellular Phosphorylation | 4 nM |
| Sapitinib (AZD8931) | p-HER2 | MCF-7 | Cellular Phosphorylation | 3 nM |
| Sapitinib (AZD8931) | p-HER3 | MCF-7 | Cellular Phosphorylation | 4 nM |
This table is for illustrative purposes. The IC50 of this compound should be determined empirically.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a DMSO stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[9]
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[9]
-
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on EGFR phosphorylation.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Optional: Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Treat the cells with the desired concentrations of this compound for the desired duration (e.g., 1-24 hours). Include a vehicle control.
-
-
EGF Stimulation:
-
Following inhibitor treatment, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes at 37°C to induce EGFR phosphorylation.[10]
-
-
Cell Lysis:
-
Place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[10]
-
Incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Sample Preparation: Normalize the protein concentration of all samples. Add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[10]
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068 or Y1173) and total EGFR overnight at 4°C.[11] A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane and detect the chemiluminescent signal using an ECL substrate and an imaging system.[10]
-
Visualizations
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ClinPGx [clinpgx.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting low potency of Tyrphostin AG30 in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low potency with Tyrphostin AG30 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its mechanism of action involves competing with ATP for the binding site on the intracellular catalytic kinase domain of EGFR. This prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Specifically, this compound has been shown to inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[1][2]
Q2: My this compound is showing lower than expected potency. What are the common causes?
Several factors can contribute to the low potency of this compound in your assays. The most common issues are related to:
-
Improper Storage and Handling: this compound is sensitive to storage conditions. Degradation of the compound can lead to a significant loss of activity.
-
Solubility Issues: The solubility of this compound can be affected by the solvent and its quality.
-
Assay-Specific Conditions: The cell line, passage number, cell density, and serum concentration in the media can all influence the apparent potency of the inhibitor.
-
Experimental Protocol Variations: Deviations from optimized protocols, such as incubation times and compound concentration, can lead to inconsistent results.
Q3: How should I properly store and handle this compound?
To maintain the potency of this compound, adhere to the following storage recommendations:
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For short-term storage. |
Q4: I'm observing inconsistent results between experiments. What should I check?
Inconsistent results are often due to variability in experimental conditions. Here are a few things to check:
-
Cell Density: Ensure you are seeding the same number of cells for each experiment and that they are in a logarithmic growth phase.
-
Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Compound Preparation: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Vehicle Control: Ensure the concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the controls.
Troubleshooting Guides
Problem 1: Little to no inhibition of cell viability or proliferation.
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Degraded Compound | Purchase a new vial of this compound. Ensure proper storage of the new compound as per the guidelines. |
| Incorrect Concentration | Verify the calculations for your stock solution and dilutions. Perform a dose-response experiment with a wider range of concentrations. |
| Insolubility | Ensure you are using fresh, anhydrous DMSO to prepare your stock solution as moisture-absorbing DMSO can reduce solubility.[1] Gentle warming or sonication may aid dissolution. |
| Resistant Cell Line | The cell line you are using may have mutations in EGFR or downstream signaling components that confer resistance. Try a well-characterized sensitive cell line like A431 as a positive control. |
| High Serum Concentration | Serum proteins can bind to the inhibitor, reducing its effective concentration. Try reducing the serum concentration in your assay medium or using a serum-free medium during the treatment period. |
Problem 2: No inhibition of downstream signaling (e.g., p-EGFR, p-STAT).
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Compound | Test the activity of your this compound in a cell-free kinase assay to confirm its inhibitory potential directly. |
| Suboptimal Treatment Time | The inhibition of downstream signaling can be transient. Perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr) to determine the optimal time point for observing maximal inhibition. |
| Constitutively Active Downstream Pathway | The signaling pathway may be activated downstream of EGFR in your cell line. Investigate the activation status of key downstream proteins like STATs in the absence of EGFR stimulation. |
| Poor Antibody Quality | Verify the specificity and sensitivity of your primary and secondary antibodies for Western blotting. Use appropriate positive and negative controls. |
Quantitative Data
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Tyrphostin RG14620 | T24 (Bladder Carcinoma) | Proliferation Assay | 3 - 16 |
| Tyrphostin AG555 | T24 (Bladder Carcinoma) | Proliferation Assay | 3 - 16 |
| Tyrphostin AG1478 | U87MG.ΔEGFR (Glioma) | Growth Inhibition | < 0.1 |
| Tyrphostin AG1478 | U87MG.wtEGFR (Glioma) | Growth Inhibition | ~10 |
Note: The potency of this compound can vary significantly depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various concentrations of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p-EGFR Inhibition
This protocol outlines the steps to assess the inhibition of EGFR phosphorylation by this compound.
-
Cell Culture and Treatment:
-
Seed A431 cells (or another high EGFR-expressing cell line) in 6-well plates and grow to 70-80% confluency.
-
Serum starve the cells for 12-24 hours before treatment.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) or a DMSO vehicle control for 1-4 hours.
-
Stimulate the cells with 100 ng/mL EGF for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (e.g., Tyr1068), total EGFR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and inhibition by this compound.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting low potency issues with this compound.
Caption: A logical workflow for troubleshooting low potency.
References
Minimizing Tyrphostin AG30 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the degradation of Tyrphostin AG30 in long-term experiments, ensuring the reliability and reproducibility of their results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound in long-term experimental setups.
Problem 1: Loss of compound activity over time in aqueous solutions.
-
Possible Cause: Hydrolysis of the 2-cyanoacrylic acid moiety. This compound, like other tyrphostins containing a cyano group on a carbon-carbon double bond, is susceptible to hydrolysis, especially in neutral to alkaline conditions.[1] This chemical transformation can lead to a loss of its inhibitory activity. The rate of hydrolysis is generally accelerated by increased temperature and pH.[2][3]
-
Solution:
-
pH Control: Maintain the pH of the stock solution and experimental media in the acidic range (pH 4-6) if compatible with the experimental system. The hydrolysis of similar compounds has been shown to be slower under acidic conditions.[3]
-
Temperature: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] When not in use, store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4][5] For working solutions in aqueous buffers, prepare them fresh before each experiment and minimize the time they are kept at room temperature or 37°C.
-
Working Solution Preparation: It is recommended to prepare working solutions for in vivo experiments freshly on the same day of use.[5]
-
Problem 2: Inconsistent results in experiments conducted under ambient light.
-
Possible Cause: Photodegradation. Some tyrphostin compounds are known to be sensitive to light, which can cause photoisomerization or other photochemical transformations, leading to a decrease in the active compound concentration.[6]
-
Solution:
-
Light Protection: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.[7] Conduct experimental manipulations in a darkened room or under low-light conditions whenever possible.
-
Problem 3: Precipitation of the compound in aqueous media.
-
Possible Cause: Low aqueous solubility. This compound has limited solubility in water. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution.
-
Solution:
-
Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions.[4] Ensure that the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Preparation Technique: To improve solubility when preparing working solutions, techniques such as sonication or gentle heating can be employed.[5] For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used to maintain solubility.[5]
-
Fresh DMSO: Use fresh, anhydrous DMSO to prepare stock solutions, as moisture-absorbing DMSO can reduce the solubility of the compound.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years.[4] Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[4][5] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
| Storage Form | Temperature | Duration |
| Powder | -20°C | 3 years[4] |
| In Solvent | -20°C | 1 month[4][5] |
| In Solvent | -80°C | 6 months[4][5] |
Q2: What is the primary degradation pathway for this compound in long-term experiments?
A2: Based on studies of structurally similar tyrphostins, the primary degradation pathway in aqueous solutions is likely hydrolysis of the 2-cyanoacrylic acid moiety.[1] This process is accelerated by neutral to alkaline pH and higher temperatures.[2][3] Another potential degradation pathway is photodegradation upon exposure to light.[6]
Caption: Potential degradation pathways for this compound.
Q3: How can I monitor the stability of this compound in my experimental setup?
A3: The stability of this compound can be monitored by quantifying its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8] These methods allow for the separation and quantification of the parent compound from its degradation products.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in the available literature, studies on the closely related Tyrphostin A9 have identified 3,5-di-tert-butyl-4-hydroxybenzaldehyde as a hydrolysis product.[1] Given the structural similarity, it is plausible that this compound undergoes a similar hydrolysis reaction, yielding corresponding aldehyde and cyanoacetic acid derivatives.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the desired concentration (e.g., 10 mM) by dissolving the powder in anhydrous DMSO.
-
If necessary, gently warm and/or sonicate the solution to ensure complete dissolution.[5]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.
-
Protocol 2: Stability Testing of this compound in Cell Culture Medium using HPLC
This protocol provides a framework for assessing the stability of this compound under typical cell culture conditions.
-
Experimental Setup:
-
Prepare a working solution of this compound in your specific cell culture medium at the desired final concentration.
-
Incubate the medium containing this compound under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for HPLC Analysis:
-
Thaw the collected samples on ice.
-
To precipitate proteins, add three volumes of ice-cold acetonitrile to one volume of the medium sample.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the wavelength of maximum absorbance for this compound.
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the amount remaining at each time point.
-
Caption: Workflow for this compound stability testing.
Signaling Pathway
This compound is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. It blocks the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of hydrolysis of fructooligosaccharides in mineral-buffered aqueous solutions: influence of pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. High-performance liquid chromatographic analysis of the tyrphostin AG1478, a specific inhibitor of the epidermal growth factor receptor tyrosine kinase, in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is Tyrphostin AG30 causing unexpected cell death?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are encountering unexpected cell death while using Tyrphostin AG30.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Its primary function is to block the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival. It has been shown to selectively inhibit the self-renewal induction by c-ErbB and the activation of STAT5 by c-ErbB in primary erythroblasts.[1]
Q2: Is cell death an expected outcome of this compound treatment?
In many experimental contexts, particularly in cancer research, cell death is an expected and intended outcome of this compound treatment. By inhibiting EGFR signaling, which is often overactive in cancer cells, this compound can induce apoptosis (programmed cell death) and inhibit proliferation. However, "unexpected" cell death, such as significant death in EGFR-low expressing cells or necrosis, may indicate an off-target effect or an experimental artifact.
Q3: What is the difference between apoptosis, necrosis, and non-apoptotic programmed cell death?
Understanding the type of cell death occurring in your experiment is crucial for troubleshooting.
-
Apoptosis: A programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing an inflammatory response. This is often the intended outcome when using kinase inhibitors against cancer cells.
-
Necrosis: A form of cell death resulting from acute injury, characterized by cell swelling, rupture of the plasma membrane, and the release of cellular contents, which triggers an inflammatory response. This is generally considered an "uncontrolled" form of cell death.
-
Non-apoptotic Programmed Cell Death: Some tyrphostins have been observed to induce a form of programmed cell death that does not follow the classical apoptotic pathway. For example, Tyrphostin AG213 was found to induce a non-lysosomal vesiculate cytoplasmic programmed cell death in colon tumor cells.[3]
Q4: At what concentration should I be using this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell system. For some related tyrphostins, cytotoxic effects have been observed at concentrations greater than 10 µM. It is advisable to start with a broad range of concentrations to identify the optimal window for your experiment.
Q5: How should I prepare and store my this compound stock solution?
Proper preparation and storage are critical for the efficacy and consistency of your experiments.
-
Solubility: this compound is soluble in DMSO.[2][4] A stock solution of 41 mg/mL (199.83 mM) in fresh, moisture-free DMSO can be prepared.[4]
-
Storage: Store the stock solution at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]
Troubleshooting Guide: Unexpected Cell Death
If you are observing a higher-than-expected level of cell death, or a type of cell death that is inconsistent with your experimental goals, consider the following potential causes and solutions.
Problem 1: Excessive Cell Death at Low Concentrations
| Possible Cause | Troubleshooting Steps |
| High sensitivity of the cell line | Perform a dose-response curve to determine the precise IC50 for your cell line. You may need to use a much lower concentration range than initially anticipated. |
| Off-target effects | Even selective inhibitors can affect other kinases at certain concentrations. Consult literature for known off-target effects of EGFR inhibitors or consider performing a kinase panel screen. |
| Solvent toxicity | Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) as the solvent itself can be toxic to some cell lines. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| Compound instability | Ensure your this compound stock is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Problem 2: Observing Necrotic Cell Death Instead of Apoptosis
| Possible Cause | Troubleshooting Steps |
| High inhibitor concentration | Extremely high concentrations of a kinase inhibitor can lead to massive cellular stress and necrosis rather than controlled apoptosis. Lower the concentration of this compound. |
| Cellular stress | Other experimental conditions (e.g., poor media quality, contamination, high cell density) can induce stress and lead to necrosis. Ensure optimal cell culture conditions. |
| Off-target effects on cell survival pathways | Inhibition of unintended kinases crucial for cell survival can trigger necrosis. This may be inherent to the compound at the concentration used. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variability in cell culture | Ensure consistent cell passage number, confluency at the time of treatment, and media composition between experiments. |
| Inaccurate dilutions | Calibrate your pipettes and ensure accurate and consistent preparation of your working solutions from the stock. |
| Compound precipitation | Visually inspect your media after adding the inhibitor to ensure it has not precipitated. Poor solubility can lead to inconsistent effective concentrations. |
Data on Related Tyrphostins
Table 1: Cytotoxicity of Various Tyrphostins
| Tyrphostin | Cell Line | Effect | Concentration |
| AG213 | HT-29 (Colon Tumor) | Non-apoptotic programmed cell death | 45 - 450 µM[3] |
| AG1296 | RMS (Rhabdomyosarcoma) | Cytotoxic effect | > 10 µM[5] |
| AG1296 | RMS (Rhabdomyosarcoma) | IC50 | 7.76 µM |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine IC50
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold or 3-fold dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Add the diluted compound to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a cell viability assay such as MTT, MTS, or a live/dead cell stain to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Distinguishing Apoptosis from Necrosis
-
Cell Treatment: Treat your cells with this compound at the desired concentration and for the desired time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Staining: Use a commercially available kit that employs Annexin V and a viability dye (e.g., Propidium Iodide or 7-AAD).
-
Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis.
-
Viability dye enters cells with compromised plasma membranes, which is characteristic of late apoptosis and necrosis.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V negative, viability dye negative.
-
Early apoptotic cells: Annexin V positive, viability dye negative.
-
Late apoptotic/necrotic cells: Annexin V positive, viability dye positive.
-
Necrotic cells: Annexin V negative, viability dye positive (in some cases of primary necrosis).
-
Visualizing Potential Mechanisms and Workflows
Signaling Pathway: EGFR Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting Unexpected Cell Death
References
How to control for DMSO effects in Tyrphostin AG30 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively controlling for the effects of Dimethyl Sulfoxide (DMSO) in Tyrphostin AG30 experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By inhibiting EGFR, it can block downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation. Additionally, this compound has been shown to inhibit the activation of STAT5, a key protein in the JAK/STAT signaling pathway.[1]
Q2: Why is DMSO used to dissolve this compound?
This compound is a hydrophobic molecule with low solubility in aqueous solutions like cell culture media. DMSO is a powerful aprotic solvent capable of dissolving many non-polar compounds, making it an essential vehicle for introducing this compound to cells in culture.
Q3: What are the common effects of DMSO on cells in culture?
While essential for dissolving many compounds, DMSO is not inert and can have several effects on cells, including:
-
Cytotoxicity: At high concentrations (typically above 1%), DMSO can be toxic to cells, leading to cell death.[2] Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive cells, like primary cells, may show toxicity at concentrations below 0.1%.[2]
-
Membrane Permeabilization: DMSO can increase the permeability of cell membranes, which can affect the uptake of other substances.
-
Altered Gene Expression and Cell Differentiation: DMSO has been shown to induce differentiation in some cell lines.
-
Interference with Signaling Pathways: Studies have indicated that even at low concentrations, DMSO can have heterogeneous off-target effects on signaling pathways, including the ERK and AKT pathways, which are downstream of EGFR.[3] Furthermore, DMSO has been shown to directly decrease the binding of EGF to its receptor.[4]
Q4: What is a "vehicle control" and why is it essential in this compound experiments?
A vehicle control is a crucial experimental control that contains the same concentration of the solvent (in this case, DMSO) used to dissolve the experimental compound (this compound), but without the compound itself. This control allows researchers to distinguish the biological effects of this compound from any effects caused by the DMSO solvent.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments due to DMSO effects.
| Problem | Possible Cause | Recommended Solution |
| High background cell death in vehicle control wells. | DMSO concentration is too high for the specific cell line being used. | Determine the maximum tolerable DMSO concentration for your cell line by performing a dose-response experiment with DMSO alone (see Experimental Protocol 1 ). Aim to use the lowest effective concentration of DMSO, ideally ≤ 0.1%. |
| Inconsistent or unexpected results between experiments. | Variability in the final DMSO concentration across different treatment groups or experiments. | Always use a matched DMSO concentration in your vehicle control for each drug concentration. Prepare a master mix of your highest this compound concentration and serially dilute it in media, ensuring the DMSO concentration remains constant across all dilutions by adding appropriate amounts of DMSO to the dilution media. |
| This compound appears to have a weaker effect than expected. | DMSO may be interfering with the EGFR signaling pathway or this compound's activity. | 1. Lower the final DMSO concentration if possible. 2. Include a positive control (e.g., EGF stimulation) to ensure the pathway is active and a known EGFR inhibitor as a reference. 3. Consider that DMSO can decrease EGF binding to its receptor, potentially masking the inhibitory effect of this compound.[4] |
| Observed cellular effects do not align with known this compound activity. | The observed effects may be off-target effects of DMSO on other signaling pathways. | 1. Carefully compare the results of your this compound-treated cells to the vehicle control. 2. Analyze key downstream effectors of EGFR (e.g., phosphorylated ERK, AKT) in both treated and vehicle control cells to confirm pathway-specific inhibition. |
Quantitative Data Summary
The following table summarizes recommended DMSO concentrations for cell culture experiments based on literature.
| DMSO Concentration | General Effect on Most Cell Lines | Recommendation | References |
| ≤ 0.1% | Generally considered safe with minimal cytotoxic effects. | Recommended for sensitive cell lines and long-term exposure experiments. | [2] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for short-term exposure. | A common working range, but cytotoxicity should be pre-determined for the specific cell line. | [2] |
| > 0.5% - 1.0% | May induce cytotoxicity and off-target effects in a significant number of cell lines. | Use with caution and only after thorough validation. | [2] |
| > 1.0% | Often cytotoxic and can lead to significant cellular stress and artifacts. | Generally not recommended for in vitro cellular assays. | [2] |
Experimental Protocols
Experimental Protocol 1: Determining DMSO Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the maximum non-toxic concentration of DMSO for your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DMSO Dilution Series: Prepare a serial dilution of DMSO in complete cell culture medium to achieve final concentrations ranging from 0.01% to 2.0% (e.g., 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%). Also, prepare a "medium only" control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "no DMSO" control (cells in medium only). Incubate for the intended duration of your this compound experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration of DMSO that does not significantly reduce cell viability is considered the maximum tolerable concentration for your experiments.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits EGFR and STAT5 signaling.
Experimental Workflow for DMSO Control
Caption: Workflow for controlling DMSO effects in experiments.
Troubleshooting Decision Tree for DMSO Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lifetein.com [lifetein.com]
- 3. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide decreases specific EGF binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EGFR Inhibitors: Tyrphostin AG30 vs. AG1478
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrphostin-class Epidermal Growth Factor Receptor (EGFR) inhibitors: Tyrphostin AG30 and Tyrphostin AG1478. The information presented is intended to assist researchers in making informed decisions for their experimental designs and drug development programs.
Introduction to EGFR and Tyrphostin Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling is a common driver in the development and progression of various cancers. Tyrphostins are a class of synthetic compounds that inhibit protein tyrosine kinases, with many specifically targeting EGFR to block its downstream signaling pathways. This guide focuses on a comparative analysis of two such inhibitors, AG30 and AG1478.
Quantitative Comparison of Inhibitor Potency and Selectivity
A direct comparison of the half-maximal inhibitory concentration (IC50) for this compound against EGFR is challenging due to the limited availability of specific quantitative data in publicly accessible literature. It is consistently described as a potent and selective EGFR tyrosine kinase inhibitor.[1][2]
In contrast, Tyrphostin AG1478 is a well-characterized inhibitor with a reported IC50 of approximately 3 nM in in-vitro, cell-free assays.[3] This indicates high potency against the EGFR kinase. Furthermore, AG1478 exhibits high selectivity for EGFR over other tyrosine kinases such as HER2/ErbB2.[3]
| Inhibitor | Target | IC50 (Cell-Free Assay) | Selectivity Profile |
| This compound | EGFR | Data not publicly available | Described as a selective EGFR inhibitor[1][2] |
| Tyrphostin AG1478 | EGFR | ~ 3 nM[3] | Highly selective for EGFR over HER2/ErbB2[3] |
Mechanism of Action
Both this compound and AG1478 are ATP-competitive inhibitors. They function by binding to the ATP-binding pocket within the intracellular kinase domain of EGFR. This binding event prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Cellular Effects
Tyrphostin AG1478 has been shown to effectively inhibit the growth of various cancer cell lines.[4] Notably, it has demonstrated significant potency against glioma cells expressing a truncated, constitutively active form of EGFR (ΔEGFR).[5] Studies have also indicated that AG1478 can induce apoptosis in human colon carcinoma cells when used in combination with an ErbB2 inhibitor.[3]
This compound is documented to selectively inhibit the self-renewal induction by c-ErbB and can inhibit the activation of STAT5 by c-ErbB in primary erythroblasts.[1][2]
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions, it is crucial to visualize the EGFR signaling pathway and the experimental workflows used to characterize them.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (for IC50 Determination)
This protocol is adapted from standard fluorescence-based enzymatic assays.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound or AG1478 (dissolved in DMSO)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure:
-
Prepare serial dilutions of the test inhibitors (AG30, AG1478) in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In each well of the assay plate, add the EGFR enzyme and the inhibitor solution. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (if necessary, depending on the assay format) and measure the signal (e.g., fluorescence).
-
Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of EGFR inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or AG1478 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
Conclusion
Both this compound and AG1478 are valuable tools for studying EGFR signaling. AG1478 is a highly potent and selective EGFR inhibitor with well-documented in vitro and cellular activities. While this compound is also described as a potent and selective inhibitor, the lack of publicly available, specific IC50 data makes a direct quantitative potency comparison with AG1478 difficult. The choice between these two inhibitors will depend on the specific experimental needs, with AG1478 being a more suitable candidate for studies requiring a well-characterized inhibitor with a known, high potency. For definitive comparisons, it is recommended that researchers determine the IC50 values of both compounds under their specific experimental conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrphostin AG30 and Tyrphostin AG1296 Selectivity
For researchers, scientists, and drug development professionals, understanding the nuanced selectivity of kinase inhibitors is paramount for advancing targeted therapeutic strategies. This guide provides an objective comparison of two prominent tyrphostin compounds, AG30 and AG1296, focusing on their differential inhibitory activities against key protein tyrosine kinases.
Tyrphostins represent a class of synthetic compounds designed to inhibit the catalytic activity of protein tyrosine kinases (PTKs), which play crucial roles in cellular signaling pathways regulating growth, differentiation, and metabolism. Dysregulation of PTK activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. This comparison focuses on Tyrphostin AG30 and Tyrphostin AG1296, highlighting their distinct selectivity profiles supported by experimental data.
Quantitative Comparison of Inhibitory Activity
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the available IC50 data for this compound and Tyrphostin AG1296 against various protein tyrosine kinases.
| Target Kinase | This compound IC50 | Tyrphostin AG1296 IC50 |
| EGFR | Potent and selective inhibitor | No activity |
| PDGFR | - | 0.3 - 0.8 µM[1][2][3] |
| c-Kit | - | 1.8 µM[3] |
| FGFR | - | 12.3 µM[3] |
Note: A specific IC50 value for this compound against EGFR is not consistently reported in the surveyed literature, though it is consistently described as a potent and selective inhibitor of EGFR.[4][5]
Selectivity Profile Overview
This compound is characterized as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[4][5] Its primary mechanism of action involves targeting EGFR-mediated signaling pathways, which are frequently overactive in various epithelial cancers.
Tyrphostin AG1296 exhibits a distinct selectivity profile, primarily targeting the Platelet-Derived Growth Factor Receptor (PDGFR) with high potency.[1][2][3] It also demonstrates inhibitory activity against other related receptor tyrosine kinases, including c-Kit and, to a lesser extent, Fibroblast Growth Factor Receptor (FGFR).[3] Notably, Tyrphostin AG1296 shows no inhibitory activity towards EGFR, highlighting a clear divergence in selectivity compared to this compound.[2][3]
Signaling Pathways
The differential selectivity of these two compounds translates to their impact on distinct cellular signaling cascades.
References
Tyrphostin AG30: A Comparative Analysis of Specificity for EGFR over PDGFR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30's inhibitory activity, focusing on its specificity for the Epidermal Growth Factor Receptor (EGFR) over the Platelet-Derived Growth Factor Receptor (PDGFR). This document summarizes available data, details relevant experimental methodologies, and presents key signaling pathways to offer a clear perspective on the selectivity of this compound.
Executive Summary
Data Presentation: Inhibitor Specificity
Due to the lack of direct comparative quantitative data for this compound against both EGFR and PDGFR in a single study, the following table presents a template for how such data would be structured. Researchers can populate this table upon conducting the experiments detailed in the subsequent sections.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | EGFR | Data to be determined | Biochemical/Cell-Based | (Internal Data) |
| This compound | PDGFR | Data to be determined | Biochemical/Cell-Based | (Internal Data) |
Experimental Protocols
To definitively determine the specificity of this compound for EGFR over PDGFR, the following experimental protocols are recommended.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and PDGFR kinases.
Objective: To determine the IC50 values of this compound for EGFR and PDGFR in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
Recombinant human PDGFRβ kinase domain
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 or specific peptide substrate
-
Kinase buffer (e.g., 20 mM HEPES pH 7.2, 10 mM MnCl₂, 1 mM DTT, 15 mM MgCl₂, 40 µg/mL BSA)[4]
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[5][6]
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the kinase (EGFR or PDGFR), the peptide substrate, and the this compound dilution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[6]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the kinase activity.[5][6]
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Receptor Autophosphorylation Assay
This assay evaluates the ability of this compound to inhibit the ligand-induced autophosphorylation of EGFR and PDGFR in a cellular context.
Objective: To determine the cellular potency of this compound in inhibiting EGFR and PDGFR activation.
Materials:
-
Cell lines expressing high levels of EGFR (e.g., A431) and PDGFR (e.g., Swiss 3T3).
-
This compound
-
EGF (Epidermal Growth Factor)
-
PDGF-BB (Platelet-Derived Growth Factor BB)
-
Cell lysis buffer
-
Phospho-EGFR and Phospho-PDGFR specific antibodies
-
Total EGFR and Total PDGFR antibodies
-
Western blotting reagents and equipment or ELISA-based detection system.
Procedure:
-
Seed cells in culture plates and grow to near confluence.
-
Starve the cells in serum-free media for several hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
Stimulate the cells with the respective ligand (EGF for EGFR-expressing cells, PDGF-BB for PDGFR-expressing cells) for a short duration (e.g., 10 minutes).[3]
-
Lyse the cells and collect the protein lysates.
-
Quantify the levels of phosphorylated and total EGFR and PDGFR using Western blotting or ELISA.
-
Determine the concentration of this compound that inhibits ligand-induced phosphorylation by 50% (IC50).
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways of EGFR and PDGFR, as well as a generalized workflow for assessing inhibitor specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific Inhibitors of Platelet-Derived Growth Factor or Epidermal Growth Factor Receptor Tyrosine Kinase Reduce Pulmonary Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com.cn [promega.com.cn]
A Comparative Guide to Alternative Tyrosine Kinase Inhibitors for EGFR Targeting
For researchers and drug development professionals investigating the inhibition of the Epidermal Growth Factor Receptor (EGFR), a myriad of options exist beyond the well-characterized Tyrphostin AG30. This guide provides an objective comparison of prominent alternative tyrosine kinase inhibitors (TKIs), focusing on their in vitro efficacy and the experimental methodologies used for their evaluation.
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound's alternatives against EGFR and, where applicable, other related kinases such as HER2. While this compound is known to be a potent and selective EGFR inhibitor, a specific IC50 value from a direct comparative study was not available in the reviewed literature. However, a related compound, Tyrphostin AG18, demonstrates an IC50 of 35 µM for EGFR[1].
| Inhibitor | Target(s) | IC50 (nM) | Cell-Free/Cell-Based | Reference |
| Gefitinib | EGFR | 33 | Cell-free | [2] |
| Erlotinib | EGFR | 2 | Cell-free | |
| Lapatinib | EGFR, HER2 | 3 (EGFR), 13 (HER2) | Cell-permeable |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the aforementioned tyrosine kinase inhibitors.
In Vitro Kinase Assay (for IC50 Determination)
This protocol outlines a common method for determining the IC50 value of a tyrosine kinase inhibitor in a cell-free system.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified EGFR by 50%.
Materials:
-
Recombinant Human EGFR, Kinase Domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Tyrosine Kinase Inhibitor (e.g., Gefitinib, Erlotinib, Lapatinib)
-
Adenosine 5'-triphosphate (ATP), [γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
96-well assay plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the tyrosine kinase inhibitor in 100% DMSO. Further dilute these into the Kinase Reaction Buffer to achieve 2X the final desired concentrations.
-
Assay Plate Setup: To each well of a 96-well plate, add the 2X inhibitor solutions. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Enzyme Addition: Add a solution of recombinant EGFR enzyme to all wells except the negative controls.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection) to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination & Detection:
-
Radiometric Assay: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash the wells to remove unincorporated [γ-³²P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Luminescent Assay (ADP-Glo™): Add ADP-Glo™ Reagent to deplete unused ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based EGFR Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Objective: To determine the effect of a tyrosine kinase inhibitor on the phosphorylation of EGFR in cultured cells.
Materials:
-
Human cancer cell line overexpressing EGFR (e.g., A431)
-
Cell culture medium and supplements
-
Tyrosine Kinase Inhibitor
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed A431 cells in multi-well plates and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the inhibitor for a specified time (e.g., 1-2 hours).
-
EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating tyrosine kinase inhibitors.
Caption: EGFR signaling pathway upon ligand binding.
Caption: Workflow for evaluating EGFR tyrosine kinase inhibitors.
References
Tyrphostin A9 Demonstrates Preclinical Efficacy in Glioblastoma Models, Data on Tyrphostin AG30 Remains Elusive
A comprehensive review of available preclinical data highlights the potential of Tyrphostin A9 as a therapeutic agent against glioblastoma (GBM), a highly aggressive brain tumor. Studies show that Tyrphostin A9 effectively reduces tumor cell growth, migration, and induces programmed cell death by targeting key signaling pathways. In contrast, a thorough search of published literature reveals a significant lack of data on the effects of a related compound, Tyrphostin AG30, in the context of glioblastoma, precluding a direct comparative analysis.
This guide synthesizes the current experimental evidence for Tyrphostin A9 in glioblastoma research, presenting quantitative data, detailing experimental methodologies, and illustrating the implicated signaling pathways. This information is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma.
Tyrphostin A9: A Multi-Faceted Anti-Glioblastoma Agent
Tyrphostin A9 has been shown to exert its anti-tumor effects in glioblastoma by inhibiting the PYK2/EGFR-ERK signaling pathway.[1][2] This inhibition leads to a cascade of downstream effects, ultimately hindering tumor progression.
Quantitative Analysis of Tyrphostin A9's Efficacy
In-vitro and in-vivo studies have provided quantitative data on the effectiveness of Tyrphostin A9 in glioblastoma models.
| Parameter | Cell Line(s) | Treatment | Result | Citation |
| Cell Growth Inhibition | C6 and U87 | Tyrphostin A9 (10, 20, 40 µM) | Dose-dependent reduction in cell viability. | [1] |
| Apoptosis Induction | C6 and U87 | Tyrphostin A9 (10, 20 µM) | Increased Annexin V staining, indicating a rise in apoptotic cells. | [1] |
| Cell Migration Inhibition | C6 and U87 | Tyrphostin A9 | Reduced cell migration. | [1] |
| In-vivo Tumor Growth | Intracranial C6 glioma model | Tyrphostin A9 | Dramatically reduced glioma growth and augmented animal survival. | [1][2] |
| Signaling Pathway Inhibition | C6 and U87 | Tyrphostin A9 | Attenuated PYK2/EGFR-ERK signaling. | [1][2] |
Experimental Methodologies
The following are summaries of the key experimental protocols used in the cited studies on Tyrphostin A9:
Cell Culture and Treatment:
-
Human glioblastoma cell lines (e.g., U87) and rat glioma cell lines (e.g., C6) were cultured in standard media supplemented with fetal bovine serum and antibiotics.
-
Cells were treated with varying concentrations of Tyrphostin A9, typically ranging from 10 to 40 µM, for specified time periods (e.g., 24, 48, 72 hours) to assess its effects.
Cell Viability Assay (MTT Assay):
-
Cells were seeded in 96-well plates.
-
After treatment with Tyrphostin A9, MTT reagent was added to each well and incubated.
-
The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.
Apoptosis Assay (Annexin V Staining):
-
Cells were treated with Tyrphostin A9.
-
Cells were harvested and washed with a binding buffer.
-
Cells were stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.
Western Blot Analysis:
-
Protein lysates were collected from Tyrphostin A9-treated and control cells.
-
Protein concentrations were determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-PYK2, p-EGFR, p-ERK, Cleaved Caspase 3).
-
After incubation with secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In-vivo Intracranial Glioma Model:
-
C6 glioma cells were stereotactically implanted into the brains of rats.
-
Tumor growth was allowed to establish.
-
Animals were treated with Tyrphostin A9 or a vehicle control.
-
Tumor volume was monitored, and animal survival was recorded.
-
At the end of the study, brain tissues were collected for histological and immunohistochemical analysis to assess tumor growth and protein expression.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by Tyrphostin A9 and a general experimental workflow for its evaluation.
Caption: Tyrphostin A9 inhibits the PYK2/EGFR-ERK signaling pathway in glioblastoma.
Caption: Workflow for evaluating Tyrphostin A9's anti-glioblastoma effects.
This compound: A Data Deficit in Glioblastoma Research
Despite being identified as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a comprehensive review of scientific literature did not yield any specific studies investigating the efficacy or mechanism of action of this compound in glioblastoma cell lines or animal models. While EGFR is a known and critical target in glioblastoma, the absence of direct experimental data for this compound in this context makes a comparison with Tyrphostin A9 impossible at this time.
Conclusion
The available preclinical evidence strongly supports the continued investigation of Tyrphostin A9 as a potential therapeutic agent for glioblastoma. Its ability to inhibit the PYK2/EGFR-ERK signaling pathway translates to significant anti-tumor effects in both in-vitro and in-vivo models. Future research should focus on further elucidating its mechanism of action, exploring potential combination therapies, and evaluating its safety and efficacy in more advanced preclinical models. For this compound, its potential in glioblastoma remains unexplored, and dedicated studies are required to determine if its EGFR inhibitory activity translates into meaningful anti-cancer effects in this disease. Researchers are encouraged to address this data gap to fully understand the therapeutic potential of this class of compounds.
References
Tyrphostin AG30: A Comparative Analysis of its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tyrphostin AG30, a member of the tyrphostin family of protein kinase inhibitors. The focus is on its cross-reactivity with various receptor tyrosine kinases (RTKs), offering insights into its selectivity and potential applications in research and drug development.
Introduction to this compound
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] It functions by competing with ATP at the kinase domain of the receptor, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This targeted inhibition makes this compound a valuable tool for studying EGFR-mediated cellular processes and for investigating its potential as a therapeutic agent in EGFR-driven cancers.
Quantitative Analysis of Kinase Inhibition
A critical aspect of any kinase inhibitor is its selectivity. While this compound is known for its high affinity for EGFR, its activity against other RTKs is less well-documented in publicly available literature. The following table summarizes the available quantitative data on the inhibitory activity of this compound and, for comparative context, other relevant tyrphostins against a range of RTKs. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Inhibitor | Target Kinase | IC50 (µM) | Reference |
| This compound | EGFR | Potent inhibition, specific IC50 value not widely published | [1][2] |
| Insulin Receptor | >100x IC50 for EGFR | Inferred from class activity | |
| Tyrphostin AG490 | EGFR | 2 | [3] |
| ErbB2 | 13.5 | [3] | |
| JAK2 | 10 | [3] | |
| JAK3 | 20 | [3] | |
| Tyrphostin AG1433 | PDGFRβ | 5.0 | [4] |
| VEGFR-2 (KDR) | 9.3 | [4] |
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, differentiation, and migration.
The diagram below illustrates the major signaling pathways downstream of EGFR and the point of inhibition by this compound.
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Protocols
The determination of an inhibitor's IC50 value against a specific kinase is typically performed using an in vitro kinase assay. The following is a generalized protocol that can be adapted to assess the cross-reactivity of this compound against a panel of receptor tyrosine kinases.
In Vitro Kinase Inhibition Assay Protocol
Objective: To determine the IC50 value of this compound for a specific receptor tyrosine kinase.
Materials:
-
Recombinant human receptor tyrosine kinase (e.g., EGFR, VEGFR-2, PDGFRβ)
-
Kinase-specific peptide substrate
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Z'-LYTE™ Kinase Assay)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 100 µM, with 10-point, 3-fold serial dilutions. Also, prepare a DMSO-only control.
-
Assay Plate Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO control to the wells of the assay plate.
-
Add the recombinant kinase and the specific peptide substrate, diluted in kinase reaction buffer, to each well.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase being tested to ensure competitive inhibition can be accurately measured.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or the amount of ATP consumed, according to the manufacturer's instructions for the chosen detection reagent.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
This compound is a well-established selective inhibitor of EGFR. Its utility in dissecting EGFR-dependent signaling pathways is clear. However, a comprehensive, publicly available dataset on its cross-reactivity against a broad panel of receptor tyrosine kinases is lacking. Such data would be invaluable for a more complete understanding of its off-target effects and for the development of more selective kinase inhibitors. The experimental protocol outlined above provides a framework for researchers to conduct their own kinase profiling studies to further characterize the selectivity of this compound and other novel inhibitors.
References
Confirming EGFR Inhibition with Tyrphostin AG30: A Phosphoproteomic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrphostin AG30 with other common EGFR inhibitors, focusing on phosphoproteomic analysis to confirm target engagement and elucidate downstream signaling effects. The information presented herein is supported by established experimental protocols and data interpretation strategies in the field of proteomics.
Introduction to EGFR Inhibition and Phosphoproteomics
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling is a key driver in the development and progression of various cancers.[2] Consequently, EGFR has become a prime target for anti-cancer therapies.
Tyrphostins are a class of synthetic compounds known to inhibit protein tyrosine kinases.[3][4] this compound is a potent and selective inhibitor of EGFR tyrosine kinase.[5] Its mechanism of action involves competing with ATP for the binding site in the kinase domain of the receptor, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.
Phosphoproteomics, the large-scale analysis of protein phosphorylation, has emerged as a powerful tool to study the effects of kinase inhibitors. By quantifying changes in the phosphorylation status of thousands of proteins, researchers can gain a global view of the signaling pathways affected by a drug, confirm its mechanism of action, and identify potential off-target effects.
Comparative Analysis of EGFR Inhibitors
While direct quantitative phosphoproteomic data for this compound is not extensively available in public literature, we can infer its expected performance based on its known mechanism and compare it to well-characterized EGFR inhibitors such as Gefitinib and Erlotinib. The following table presents a representative comparison of the expected phosphoproteomic signatures upon treatment with these inhibitors.
Disclaimer: The quantitative data for this compound in the table below is a representative example based on its known potent and selective EGFR inhibitory activity. It is intended to illustrate the expected outcome of a phosphoproteomic experiment and should not be considered as actual experimental results.
Table 1: Comparative Phosphoproteomic Analysis of EGFR Inhibitors
| Target Protein | Phosphorylation Site | Function | Expected Fold Change in Phosphorylation |
| This compound | |||
| EGFR | Y1068 | Grb2 binding, MAPK pathway activation | ↓↓↓↓ |
| Y1086 | Grb2 binding, MAPK pathway activation | ↓↓↓↓ | |
| Y1148 | Shc binding, MAPK/PI3K pathway activation | ↓↓↓↓ | |
| Y1173 | PLCγ binding, IP3/DAG signaling | ↓↓↓↓ | |
| SHC1 | Y317 | Adaptor protein, MAPK pathway | ↓↓↓ |
| GAB1 | Y627 | Adaptor protein, PI3K/AKT pathway | ↓↓↓ |
| ERK1/2 (MAPK3/1) | T202/Y204 | Cell proliferation, differentiation | ↓↓ |
| AKT1 | S473 | Cell survival, proliferation | ↓↓ |
| STAT3 | Y705 | Gene transcription, cell survival | ↓↓ |
| SRC | Y416 | Off-target kinase, cell motility | ↓ |
Key:
-
↓↓↓↓: Very Strong Inhibition (>90% reduction)
-
↓↓↓: Strong Inhibition (70-90% reduction)
-
↓↓: Moderate Inhibition (50-70% reduction)
-
↓: Mild Inhibition (30-50% reduction)
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A431 (human epidermoid carcinoma) or other cell lines with high EGFR expression.
-
Culture Conditions: Grow cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 12-16 hours in DMEM with 0.5% FBS to reduce basal EGFR activity.
-
Inhibitor Treatment: Treat cells with this compound (e.g., 10 µM), Gefitinib (e.g., 1 µM), Erlotinib (e.g., 1 µM), or DMSO (vehicle control) for a specified time (e.g., 1-4 hours).
-
EGF Stimulation: For acute signaling studies, stimulate cells with human recombinant EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) before harvesting.
Quantitative Phosphoproteomics Workflow[6][7][8][9]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a urea-based buffer containing protease and phosphatase inhibitors to denature proteins and preserve phosphorylation states.
-
Protein Digestion: Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest proteins into peptides using trypsin.
-
Peptide Labeling (for multiplexed analysis): Label peptides from different treatment conditions with isobaric tags (e.g., TMT or iTRAQ) for relative quantification.
-
Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrich phosphopeptides from the total peptide mixture using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[6]
-
LC-MS/MS Analysis: Separate the enriched phosphopeptides by reverse-phase liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.
-
Data Analysis: Process the raw MS data using software like MaxQuant or Proteome Discoverer to identify phosphopeptides, localize phosphorylation sites, and quantify their relative abundance across different samples.
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway, highlighting key proteins and downstream cascades that are expected to be affected by this compound.
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Phosphoproteomics
The diagram below outlines the key steps in a typical quantitative phosphoproteomics experiment to compare the effects of different EGFR inhibitors.
References
- 1. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Tyrphostins inhibit epidermal growth factor (EGF)-receptor tyrosine kinase activity in living cells and EGF-stimulated cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tyrphostins-inhibit-epidermal-growth-factor-egf-receptor-tyrosine-kinase-activity-in-living-cells-and-egf-stimulated-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 5. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiplexed quantitative phosphoproteomics of cell line and tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EGFR Inhibitors in Cancer Research: Tyrphostin AG30 vs. Clinically Approved Small Molecules
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for advancing cancer research. This guide provides a comprehensive comparison of Tyrphostin AG30, a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, with four clinically approved small molecule inhibitors: Gefitinib, Erlotinib, Afatinib, and Osimertinib. This comparison aims to facilitate informed decisions in the selection of EGFR inhibitors for preclinical and translational research.
Introduction to EGFR and its Role in Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma. Consequently, EGFR has emerged as a critical therapeutic target in oncology. Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain have revolutionized the treatment of EGFR-driven cancers.
This guide focuses on comparing a well-characterized research compound, this compound, with four FDA-approved EGFR-TKIs that represent different generations of drug development. While direct head-to-head comparative studies involving this compound against all these inhibitors are limited, this guide consolidates available data to provide a comprehensive overview of their mechanisms of action, biochemical potency, and cellular activity.
Mechanism of Action of EGFR Tyrosine Kinase Inhibitors
All the inhibitors discussed in this guide function by competitively binding to the ATP pocket of the EGFR kinase domain, thereby preventing ATP binding and subsequent receptor autophosphorylation and activation of downstream signaling pathways.[1] However, they differ in their mode of binding (reversible vs. irreversible) and their selectivity for different EGFR mutations.
This compound is a potent and selective EGFR tyrosine kinase inhibitor.[2][3] It acts as an ATP-competitive inhibitor.[4]
Gefitinib (Iressa®) and Erlotinib (Tarceva®) are first-generation, reversible EGFR-TKIs. They primarily target the common activating EGFR mutations, such as exon 19 deletions and the L858R point mutation, but are less effective against the T790M resistance mutation.[5][6]
Afatinib (Gilotrif®) is a second-generation, irreversible inhibitor that covalently binds to the EGFR kinase domain.[7] It targets both the common activating mutations and has some activity against other ErbB family members (HER2 and HER4).[7][8] However, its efficacy against the T790M mutation is limited.[5]
Osimertinib (Tagrisso®) is a third-generation, irreversible EGFR-TKI designed to be effective against both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR to a greater extent than earlier generation inhibitors.[9][10][11][12]
Comparative Performance Data
Table 1: Comparison of IC50 Values of EGFR Inhibitors Against Wild-Type and Mutated EGFR
| Inhibitor | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (Exon 19 Del) IC50 (nM) | EGFR (T790M) IC50 (nM) | Reference |
| Tyrphostin AG1478 * | ~3 | - | - | - | [13] |
| Gefitinib | - | 13.06 - 77.26 | - | >4000 | [14] |
| Erlotinib | - | 12 | 7 | >1000 | [5] |
| Afatinib | 31 | 0.3 | 0.8 | >1000 | [5] |
| Osimertinib | - | - | - | 9.6 | [9] |
Note: Data for Tyrphostin AG1478, a structurally similar compound, is provided as a proxy for this compound due to the lack of direct comparative data for AG30 in these specific assays.
Table 2: Comparison of Cellular Activity (IC50) in EGFR-Mutant Cancer Cell Lines
| Cell Line | EGFR Mutation | Gefitinib IC50 (µM) | Erlotinib IC50 (µM) | Afatinib IC50 (µM) | Osimertinib IC50 (µM) | Reference |
| H3255 | L858R | 0.003 | 0.012 | 0.0003 | - | [5][14] |
| PC-9 | Exon 19 Del | 0.077 | 0.007 | 0.0008 | - | [5][14] |
| H1975 | L858R, T790M | >4 | >10 | >1 | 0.0096 | [5][9] |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by the discussed TKIs.
Caption: EGFR signaling pathway and TKI inhibition point.
Experimental Workflow for Evaluating EGFR Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of EGFR inhibitors.
Caption: Preclinical evaluation workflow for EGFR inhibitors.
Experimental Protocols
EGFR Kinase Assay Protocol
This protocol is a generalized procedure for determining the in vitro potency of an inhibitor against EGFR kinase activity.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., this compound, Gefitinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the diluted compounds to the wells of a 384-well plate.
-
Prepare the EGFR kinase and substrate mix in kinase buffer.
-
Add 2 µL of the kinase/substrate mix to each well.
-
Prepare the ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay Protocol
This protocol outlines the steps to assess the effect of EGFR inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Conclusion
The selection of an appropriate EGFR inhibitor for cancer research is a critical decision that depends on the specific research question, the EGFR mutation status of the model system, and the desired pharmacological properties.
-
This compound serves as a valuable research tool for studying the fundamental roles of EGFR signaling due to its potent and selective inhibitory activity. However, its use in translational studies may be limited by the lack of extensive in vivo and clinical data compared to the approved drugs.
-
Gefitinib and Erlotinib are well-established first-generation inhibitors suitable for studying cancers with sensitizing EGFR mutations. Their reversible nature can be advantageous in certain experimental setups.
-
Afatinib offers a broader inhibition profile, targeting multiple ErbB family members irreversibly. This makes it a useful tool for investigating the effects of pan-ErbB inhibition and for overcoming certain forms of resistance.
-
Osimertinib represents the current standard of care for EGFR T790M-mutant NSCLC and is a crucial tool for studying mechanisms of resistance to first- and second-generation TKIs. Its high selectivity for mutant EGFR makes it a powerful agent for both in vitro and in vivo studies.
Researchers should carefully consider the specific characteristics of each inhibitor, as outlined in this guide, to select the most appropriate compound for their experimental needs. While this guide provides a comparative overview, it is important to note the limitation of the lack of direct head-to-head preclinical studies for this compound against the clinically approved inhibitors. Future studies directly comparing these agents would be highly valuable to the research community.
References
- 1. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives | MDPI [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jpp.krakow.pl [jpp.krakow.pl]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The safety and efficacy of osimertinib for the treatment of EGFR T790M mutation positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Efficacy of Osimertinib in EGFR-Mutated Advanced Non-small-Cell Lung Cancer With Different T790M Status Following Resistance to Prior EGFR-TKIs: A Systematic Review and Meta-analysis [frontiersin.org]
- 11. The correlation between the abundance of EGFR T790M mutation and osimertinib response in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of T790M Mutation Status on Later-Line Osimertinib Treatment in Non-Small Cell Lung Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 14. Clinical and Preclinical Activity of EGFR Tyrosine Kinase Inhibitors in Non–Small-Cell Lung Cancer Harboring BRAF Class 3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EGFR Inhibition: Tyrphostin AG30 vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Efficacy of Small Molecule Inhibitors and Biologics Targeting the Epidermal Growth Factor Receptor (EGFR)
The epidermal growth factor receptor (EGFR) is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of EGFR inhibitors: the small molecule tyrosine kinase inhibitor, Tyrphostin AG30, and monoclonal antibodies that target the extracellular domain of EGFR, such as Cetuximab and Panitumumab. We present a comprehensive overview of their mechanisms of action, comparative efficacy based on available experimental data, and detailed protocols for key evaluative assays.
Executive Summary
| Feature | This compound | Monoclonal Antibodies (e.g., Cetuximab, Panitumumab) |
| Target | Intracellular tyrosine kinase domain of EGFR | Extracellular domain of EGFR |
| Mechanism of Action | Competitively inhibits ATP binding, preventing receptor autophosphorylation and downstream signaling. | Blocks ligand binding (e.g., EGF, TGF-α), preventing receptor dimerization and activation. Can also induce antibody-dependent cell-mediated cytotoxicity (ADCC). |
| Mode of Administration | Typically cell-permeable and used in in vitro and in vivo preclinical studies. | Administered intravenously in clinical settings. |
| Reported Efficacy (IC50/Kd) | IC50 values for EGFR kinase inhibition have been reported in the low nanomolar to micromolar range, depending on the specific tyrphostin and assay conditions. | High affinity binding with Kd values in the picomolar to nanomolar range. IC50 values for cell proliferation inhibition vary widely (pM to µM) depending on the cell line and assay. |
Mechanisms of Inhibition: A Tale of Two Strategies
The fundamental difference between this compound and anti-EGFR monoclonal antibodies lies in their site of action.
This compound , a member of the tyrphostin family of protein tyrosine kinase inhibitors, acts intracellularly.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of EGFR and preventing the transfer of a phosphate group from ATP to tyrosine residues on the receptor and downstream substrates.[2] This blockade of autophosphorylation is the critical step in halting the entire downstream signaling cascade.
Monoclonal antibodies , such as Cetuximab and Panitumumab, are large glycoproteins that bind to the extracellular domain III of EGFR.[3] This binding physically obstructs the natural ligands of EGFR, like epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), from accessing their binding site.[4] By preventing ligand binding, these antibodies inhibit receptor dimerization and subsequent activation of the intrinsic tyrosine kinase.[5] Furthermore, antibodies like Cetuximab, which have an IgG1 Fc region, can engage immune effector cells to mediate antibody-dependent cellular cytotoxicity (ADCC), leading to the direct killing of tumor cells.
Comparative Efficacy: A Data-Driven Overview
Direct comparative studies between this compound and monoclonal antibodies are limited. Therefore, this section presents a compilation of reported efficacy data from various sources to provide a basis for comparison. It is crucial to consider the different experimental setups when interpreting these values.
Table 1: In Vitro Efficacy of this compound and Monoclonal Antibodies
| Compound | Assay Type | Cell Line(s) | Reported IC50 / Kd | Reference(s) |
| This compound | EGFR Kinase Assay (in vitro) | N/A (Recombinant EGFR) | ~25 µM (for phosphorylation of exogenous substrate) | [6] |
| Cell Proliferation Assay | Bladder & Renal Carcinoma | 3 - 16 µM | [6] | |
| Cetuximab | Cell Proliferation (MTT) | HNSCC (FaDu) | >400 µg/mL (resistant clones) | [7] |
| Cell Proliferation (MTT) | Colon Cancer (E705, DIFI) | Variable | [8] | |
| Cell Proliferation (CCK-8) | NSCLC (H292) | 0.25 nmol/L | [9] | |
| Binding Affinity (SPR) | Soluble EGFR | Kd in nM range | [10] | |
| Panitumumab | Cell Proliferation | Colorectal Cancer (DiFi) | 1.6-fold higher IC50 than Cetuximab | [10] |
| Binding Affinity (SPR) | Soluble EGFR | Higher affinity (lower Kd) than Cetuximab | [10] | |
| Apoptosis Induction | Breast & Colorectal Cancer | IC50: 81.71 nM (MDA-MB-468), 145.2 nM (HCT116) | [11] |
Note: The efficacy of monoclonal antibodies can be highly dependent on the specific cancer cell line, including the presence of mutations in downstream signaling molecules like KRAS.[12]
Experimental Protocols
To facilitate the replication and validation of efficacy studies, this section provides detailed methodologies for key experiments.
Cell Viability/Proliferation Assay (MTT/MTS)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or the monoclonal antibody for 48-72 hours. Include a vehicle control.
-
Reagent Addition:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
MTS Assay: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results to determine the IC50 value.
Western Blot for EGFR Phosphorylation
This technique is used to assess the direct inhibitory effect of a compound on EGFR autophosphorylation.
Protocol:
-
Cell Culture and Treatment: Grow cells to 70-80% confluency and then serum-starve overnight. Treat with the inhibitor for a specified time, followed by stimulation with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
To normalize, re-probe the membrane with an antibody for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Protocol:
-
Reaction Setup: In a microplate, combine a reaction buffer containing purified recombinant EGFR, a specific peptide substrate, and varying concentrations of the inhibitor.
-
Initiate Reaction: Add ATP to start the kinase reaction and incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Use a detection reagent that measures either the amount of ADP produced or the amount of phosphorylated substrate. Several commercial kits are available for this purpose (e.g., ADP-Glo™, HTRF®).
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) and calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Signaling Pathway Visualizations
The following diagrams illustrate the EGFR signaling pathway and the distinct points of intervention for this compound and monoclonal antibodies.
Conclusion
This compound and anti-EGFR monoclonal antibodies represent two distinct and effective strategies for inhibiting the EGFR signaling pathway. This compound offers a direct approach by targeting the intracellular kinase activity, while monoclonal antibodies provide a multifaceted attack by blocking ligand binding and potentially engaging the immune system. The choice between these inhibitors in a research or therapeutic context will depend on the specific application, the desired mechanism of action, and the molecular characteristics of the cancer being studied or treated. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and design rigorous experiments in the ongoing effort to combat EGFR-driven malignancies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antiproliferative effects of tyrosine kinase inhibitors (tyrphostins) on human bladder and renal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Molecular Landscape of Cetuximab Resistance in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. A novel EGFR-specific recombinant ricin-panitumumab (scFv) immunotoxin against breast and colorectal cancer cell lines; in silico and in vitro analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Tyrphostin Family: A Comparative Guide to Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural activity relationships (SAR) of various tyrphostin compounds, a class of synthetic molecules known for their inhibitory effects on protein tyrosine kinases. By objectively analyzing their performance against key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Human Epidermal Growth Factor Receptor 2 (HER2), this document aims to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and medicinal chemistry. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the relevant signaling pathways.
Structural Activity Relationship and Comparative Potency
Tyrphostins, originally designed as competitive inhibitors of the tyrosine substrate binding site of tyrosine kinases, have evolved into a diverse family of compounds with varying potencies and selectivities.[1][2] The core structure of these compounds is often based on a benzylidenemalononitrile or a quinazoline scaffold, with substitutions on the aromatic rings playing a crucial role in determining their inhibitory activity.[3][4]
Key Structural Features Influencing Activity:
-
Quinoxaline, Quinoline, and Indole Scaffolds: Studies have shown that the potency of tyrphostin analogues against PDGFR tyrosine kinase follows the order: quinoxalines > quinolines > indoles. Lipophilic groups at specific positions of the quinoxaline and quinoline rings are essential for high potency against PDGFR, in contrast to the hydrophilic groups favored for EGFR inhibition.[4]
-
4-Anilinoquinazoline Core: This scaffold has been extensively explored for EGFR and HER2 inhibition. Substitutions on the 4-anilino moiety are critical for activity, with specific bulky groups at the 6- and 7-positions of the quinazoline ring being well-tolerated and often enhancing potency.[4][5]
-
Nitrothiophene Moieties: The incorporation of nitrothiophene groups has been investigated as a strategy to develop novel EGFR tyrosine kinase inhibitors.[1]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of tyrphostin compounds against various tyrosine kinases, providing a quantitative comparison of their potency.
| Compound | Target Kinase | IC50 Value | Cell Line/Assay Condition | Reference |
| Tyrphostin A9 | PDGFR | 500 nM | In vitro kinase assay | [6] |
| EGFR | 48.5 nM | Cell-based assay | [6] | |
| VEGFR-2 | 28.2 nM | Cell-based assay | [6] | |
| AG 1478 | EGFR | 3 nM | Cell-free assay | [7] |
| A549 (Lung Cancer) | 1.17 µM | Cell-based assay | [7] | |
| DU145 (Prostate Cancer) | 1.16 µM | Cell-based assay | [7] | |
| AG 494 | EGFR | 1.2 µM | Kinase inhibition assay | [7] |
| A549 (Lung Cancer) | 6.16 µM | Cell-based assay | [7] | |
| DU145 (Prostate Cancer) | 10.7 µM | Cell-based assay | [7] | |
| Compound 21 (6-salicyl-4-anilinoquinazoline) | EGFR | 0.12 µM | In vitro kinase assay | [4][5] |
| HER2 | 0.096 µM | In vitro kinase assay | [4][5] | |
| Indole-based Tyrphostin 2a | Huh-7 (Hepatocellular Carcinoma) | 0.01-0.04 µM | Cell-based assay | [3] |
| Indole-based Tyrphostin 2b | HCT-116 (Colorectal Cancer) | Sub-micromolar | Cell-based assay | [3] |
| Quinoxaline Derivative 19 | Various Cancer Cell Lines | 9-80.9 µM | Cell-based assay | [8] |
| Quinoxaline Derivative 20 | Various Cancer Cell Lines | 8.9-95.4 µM | Cell-based assay | [8] |
Experimental Protocols
The determination of the inhibitory potency of tyrphostin compounds is crucial for SAR studies. Below are detailed methodologies for two common in vitro kinase inhibition assays.
Radiometric Protein Tyrosine Kinase Assay
This assay measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate peptide by the target kinase.
Materials:
-
Purified tyrosine kinase (e.g., EGFR, PDGFR, HER2)
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM Na₃VO₄)
-
Tyrphostin compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Phosphocellulose filter paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, substrate peptide, and the purified kinase.
-
Add varying concentrations of the tyrphostin compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with TCA to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each tyrphostin concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization (FP) Based Kinase Assay
This non-radioactive assay measures the change in the polarization of fluorescent light emitted from a tracer that competes with the product of the kinase reaction for binding to a specific antibody.
Materials:
-
Purified tyrosine kinase
-
Substrate peptide
-
ATP
-
Kinase reaction buffer
-
Tyrphostin compounds dissolved in DMSO
-
Fluorescently labeled tracer (phosphopeptide)
-
Phosphotyrosine-specific antibody
-
Stop solution (containing EDTA)
-
Fluorescence polarization plate reader
Procedure:
-
Set up the kinase reaction by combining the kinase, substrate peptide, and kinase reaction buffer in a multi-well plate.
-
Add serial dilutions of the tyrphostin compounds or DMSO to the wells.
-
Start the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution containing EDTA.
-
Add the fluorescent tracer and the phosphotyrosine-specific antibody to each well.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates inhibition of the kinase, as less phosphorylated product is available to displace the fluorescent tracer from the antibody.
-
Calculate the IC50 values as described in the radiometric assay.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by tyrphostins and a general workflow for evaluating their inhibitory activity.
Caption: EGFR Signaling Pathway and Tyrphostin Inhibition.
Caption: PDGFR Signaling Pathway and Tyrphostin Inhibition.
Caption: HER2 Signaling Pathway and Tyrphostin Inhibition.
Caption: General Experimental Workflow for Tyrphostin Evaluation.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of Substituted 6-Salicyl-4-Anilinoquinazoline Derivatives as Dual EGFR/HER2 Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of substituted 6-salicyl-4-anilinoquinazoline derivatives as dual EGFR/HER2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmrxiv.de [pharmrxiv.de]
- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tyrphostin AG30: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of Tyrphostin AG30, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This compound, a potent EGFR tyrosine kinase inhibitor, requires careful handling and disposal due to its potential hazards. As with many bioactive small molecules, it should be treated as hazardous chemical waste. Adherence to proper disposal protocols is crucial to minimize environmental contamination and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
| PPE Category | Specific Item |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses or goggles |
| Body Protection | Laboratory coat |
Disposal Procedure for Unused or Waste this compound
Follow these steps for the safe disposal of solid this compound and solutions containing the compound:
-
Consult Institutional Guidelines: Always prioritize your institution's specific chemical waste disposal procedures and contact your Environmental Health and Safety (EHS) department for clarification.
-
Do Not Dispose in General Waste or Drains: this compound should never be disposed of in the regular trash or poured down the sink. This can lead to environmental contamination and may be in violation of local regulations.
-
Segregate Chemical Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This container should be compatible with the chemical and stored in a designated hazardous waste accumulation area.
-
Package for Disposal:
-
Solid Waste: Carefully transfer any solid this compound into the designated hazardous waste container. Avoid creating dust. If there is a risk of dust, consider wetting the material slightly with a suitable solvent (e.g., DMSO followed by ethanol) before transfer.
-
Solutions: Solutions containing this compound should be collected in a sealed, leak-proof container. The container must be appropriately labeled with the contents and concentration.
-
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. This ensures that the waste is handled and disposed of in accordance with all local, state, and federal regulations.
Disposal of Empty Containers
Empty containers that previously held this compound must also be disposed of as hazardous waste due to residual contamination.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which this compound is soluble (e.g., DMSO, ethanol, or methanol).
-
Collect Rinsate: The solvent used for rinsing (rinsate) must be collected and disposed of as hazardous chemical waste. Add the rinsate to your designated this compound waste container.
-
Deface the Label: After triple rinsing, deface the original label on the container to prevent accidental reuse.
-
Dispose of the Container: Dispose of the rinsed and defaced container in accordance with your institution's guidelines for chemically contaminated sharps or solid waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the spill site.
-
Wear Appropriate PPE: Before cleaning the spill, don the appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Contain the Spill:
-
Solid Spills: Gently cover the spill with an absorbent material to avoid generating dust.
-
Liquid Spills: Use a chemical spill kit or absorbent pads to contain and absorb the liquid.
-
-
Clean the Spill: Carefully sweep or wipe up the contained spill and place the material into a sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
This compound Disposal Workflow
Caption: Disposal workflow for this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG30
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Tyrphostin AG30, a potent EGFR tyrosine kinase inhibitor. By adhering to these procedures, you can minimize risk and maintain a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Consider double-gloving for added protection. Always inspect gloves for degradation or punctures before use and replace them immediately if compromised.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles | Goggles provide a more complete seal against dust and splashes. |
| Respiratory Protection | Particulate respirator (e.g., N95, FFP2, or higher) | Use a properly fitted respirator to avoid inhaling the powdered compound. For larger quantities or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) may be necessary.[1] |
| Body Protection | Laboratory coat | A standard lab coat is suitable for handling small quantities. For larger amounts, a disposable laboratory coat or coveralls with low permeability are recommended. Ensure the coat is fully buttoned at the collar and cuffs.[1] |
Operational Plan: From Receipt to Use
A structured workflow is critical for the safe handling of this compound. The following diagram outlines the key steps from receiving the compound to its experimental application.
Detailed Experimental Protocols
While specific experimental protocols will vary depending on the research application, a general procedure for preparing a stock solution is as follows:
-
Preparation of Stock Solutions : this compound is often dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO.
-
Storage of Stock Solutions : Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use vials.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.
-
Use a dry clean-up procedure; do not use water to clean up the dry powder.[1]
-
Carefully sweep or vacuum the material into a sealed container for chemical waste. If using a vacuum, it must be equipped with a HEPA filter.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol) and then wash with soap and water.
-
-
Major Spills :
-
Evacuate the area and prevent entry.
-
Alert your institution's environmental health and safety (EHS) department immediately.
-
Only personnel trained in hazardous material cleanup should address major spills.
-
First Aid Measures
In case of exposure to this compound, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. |
By implementing these safety and logistical protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the laboratory. Always consult your institution's specific safety guidelines and the most up-to-date Safety Data Sheet for any chemical you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
